Amino-PEG36-alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H147NO36/c73-1-3-75-5-7-77-9-11-79-13-15-81-17-19-83-21-23-85-25-27-87-29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-51-99-53-55-101-57-59-103-61-63-105-65-67-107-69-71-109-72-70-108-68-66-106-64-62-104-60-58-102-56-54-100-52-50-98-48-46-96-44-42-94-40-38-92-36-34-90-32-30-88-28-26-86-24-22-84-20-18-82-16-14-80-12-10-78-8-6-76-4-2-74/h74H,1-73H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAESJFAEMPPQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H147NO36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1602.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Amino-PEG36-alcohol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG36-alcohol, a heterobifunctional linker widely utilized in biomedical research and drug development. This document details its chemical structure, physicochemical properties, and key applications, with a focus on bioconjugation and nanotechnology. Experimental protocols and workflow visualizations are included to facilitate its practical implementation in a laboratory setting.
Core Structure and Properties
This compound is a monodisperse polyethylene glycol (PEG) derivative that features a terminal primary amine group (-NH2) and a terminal hydroxyl group (-OH) connected by a 36-unit ethylene glycol chain.[1][2][3] This structure imparts unique characteristics that are highly valuable in bioconjugation and drug delivery. The long, hydrophilic PEG chain enhances the solubility and biocompatibility of conjugated molecules, while the terminal functional groups allow for covalent attachment to a wide range of biomolecules and surfaces.[2][4]
The primary amine group is nucleophilic and readily reacts with electrophilic groups such as carboxylic acids, activated N-hydroxysuccinimidyl (NHS) esters, and carbonyls (aldehydes and ketones) to form stable amide or imine bonds. The terminal hydroxyl group is less reactive but can be activated or derivatized for further conjugation, providing flexibility in multi-step reaction schemes.
Physicochemical and Technical Specifications
A summary of the key quantitative data for this compound is presented in the table below. These values are representative and may vary slightly between different suppliers.
| Property | Value | References |
| Chemical Formula | C72H147NO36 | |
| Molecular Weight | ~1602.9 g/mol | |
| CAS Number | 933789-97-0 or 2718868-96-1 | |
| Appearance | White to off-white solid or viscous oil | |
| Purity | ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | |
| Storage Conditions | -20°C, desiccated |
Key Applications
The unique properties of this compound make it a versatile tool in several areas of biomedical research:
-
Bioconjugation: It is widely used to link therapeutic agents, imaging agents, or targeting moieties to proteins, peptides, and antibodies. The PEG spacer enhances the stability and solubility of the resulting conjugate while reducing its immunogenicity.
-
Nanoparticle Functionalization: this compound can be used to modify the surface of nanoparticles, such as gold or iron oxide nanoparticles, to improve their biocompatibility, reduce aggregation, and prolong their circulation time in vivo.
-
PROTAC® Development: As a flexible linker, it is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The length and composition of the PEG linker are crucial for optimizing the formation of the ternary complex and the efficiency of protein degradation.
Experimental Protocols
The following are detailed methodologies for common applications of this compound. These protocols are intended as a starting point and may require optimization for specific applications.
General Protocol for Antibody Conjugation
This protocol describes the conjugation of this compound to an antibody via its primary amine, targeting the antibody's lysine residues. This is a two-step process involving the activation of a carboxyl group on a payload molecule with an NHS ester, followed by reaction with the amine group of the PEG linker.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Payload molecule with a carboxylic acid group
-
N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified. This can be achieved by dialysis against PBS or by using an antibody purification kit. Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
Activation of Payload: a. Dissolve the carboxylated payload molecule, EDC, and NHS in anhydrous DMF or DMSO. A 1:1.5:1.5 molar ratio of payload:EDC:NHS is recommended as a starting point. b. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation to this compound: a. Dissolve this compound in DMF or DMSO. b. Add the activated payload solution to the this compound solution. A slight molar excess of the activated payload may be used. c. Let the reaction proceed for 2-4 hours at room temperature.
-
Activation of Antibody: a. In a separate reaction, activate the antibody's carboxyl groups by adding a 50-fold molar excess of EDC to the antibody solution in MES buffer (pH 6.0). b. Incubate for 15 minutes at room temperature.
-
Final Conjugation: a. Add the payload-PEG-amine conjugate to the activated antibody solution. A 10- to 20-fold molar excess of the conjugate to the antibody is a common starting point. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Remove unconjugated payload-PEG and other small molecules from the antibody conjugate using size-exclusion chromatography or extensive dialysis against PBS.
-
Characterization: Characterize the conjugate to determine the degree of labeling (DOL) and confirm its purity and functionality.
Protocol for Surface Functionalization of Gold Nanoparticles (AuNPs)
This protocol outlines the modification of citrate-stabilized AuNPs with this compound. This involves a ligand exchange process where the PEG linker displaces the citrate ions on the nanoparticle surface.
Materials:
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Citrate-stabilized gold nanoparticle solution
-
This compound
-
Thiol-activated PEG linker (optional, for stronger binding)
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Phosphate buffer (e.g., 10 mM, pH 7.4)
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Centrifugation system
Procedure:
-
Preparation of PEG Solution: Dissolve this compound in phosphate buffer to a concentration of 1-5 mg/mL.
-
Functionalization: a. Add the this compound solution to the gold nanoparticle solution. The molar ratio of PEG to AuNPs will need to be optimized, but a large excess of PEG is typically used. b. Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow for ligand exchange.
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Purification: a. Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles. b. Carefully remove the supernatant containing excess PEG linker. c. Resuspend the nanoparticle pellet in fresh phosphate buffer. d. Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound PEG.
-
Characterization: Characterize the PEGylated AuNPs to confirm successful functionalization and assess their stability, size, and surface charge (zeta potential).
Visualizing Workflows and Pathways
PROTAC-Mediated Protein Degradation Pathway
Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality that utilizes the cell's own protein disposal system, the ubiquitin-proteasome pathway, to eliminate disease-causing proteins. This compound often serves as a flexible linker within the PROTAC molecule, connecting the target-binding ligand to the E3 ligase-recruiting ligand. The diagram below illustrates the catalytic cycle of a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development and Validation
The development of an effective PROTAC is a multi-step process that involves rational design, chemical synthesis, and rigorous biological evaluation. The following diagram outlines a typical experimental workflow for the development and validation of a PROTAC.
Caption: Experimental workflow for PROTAC development.
Conclusion
This compound is a highly versatile and valuable tool for researchers in the fields of drug delivery, bioconjugation, and nanotechnology. Its well-defined structure, hydrophilicity, and dual-functionality provide a robust platform for the development of novel therapeutics and diagnostics. The experimental protocols and workflows provided in this guide serve as a practical resource for the effective implementation of this compound in a research setting. As with any chemical reagent, proper handling, storage, and optimization of reaction conditions are essential for achieving successful and reproducible results.
References
The Functional Core of Bioconjugation: A Technical Guide to Amino-PEG36-alcohol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Core Properties and Mechanism of Action
Amino-PEG36-alcohol is a monodisperse polyethylene glycol (PEG) derivative characterized by a 36-unit PEG chain, flanked by a primary amine (-NH2) at one terminus and a hydroxyl (-OH) group at the other. Its fundamental mechanism of action is not one of direct biological signaling but of physicochemical and spatial mediation . As a linker, its primary role is to covalently connect two or more distinct molecular entities, thereby enabling the function of the final conjugate.
The core attributes of this compound that dictate its utility are:
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Hydrophilicity : The extensive PEG chain imparts significant water solubility to the parent molecule and any conjugate it is incorporated into. This can be critical for improving the pharmacokinetic profile of hydrophobic drugs.
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Biocompatibility : PEG is a well-established polymer in pharmaceutical applications, known for its low immunogenicity and resistance to protein adsorption.[1] This "stealth" property can prolong the circulation time of a conjugated therapeutic.
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Defined Length and Flexibility : The 36-unit PEG chain provides a long, flexible spacer arm. This is crucial in applications like PROTACs, where it optimally orients the two ends of the chimera—the target protein ligand and the E3 ligase ligand—to facilitate the formation of a productive ternary complex.
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Heterobifunctional Reactivity : The terminal amino and hydroxyl groups offer orthogonal handles for conjugation. The primary amine is nucleophilic and readily reacts with activated esters (like NHS esters), carboxylic acids (in the presence of coupling agents), and aldehydes or ketones (via reductive amination). The terminal hydroxyl group, while less reactive, can be activated (e.g., by conversion to a tosylate or mesylate) or used in esterification or etherification reactions for further derivatization.
In essence, the "mechanism of action" of this compound is to provide a soluble, biocompatible, and spatially appropriate bridge that allows the functional components of a larger molecule to execute their biological roles effectively.
Application in PROTAC Synthesis: A Representative Workflow
This compound is frequently marketed as a linker for the synthesis of PROTACs. A PROTAC is a chimeric molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a critical component that dictates the efficacy of the final PROTAC.
Below is a representative, generalized workflow for the synthesis of a PROTAC utilizing a PEG-based linker like this compound.
Caption: Generalized workflow for PROTAC synthesis using a heterobifunctional PEG linker.
Representative Experimental Protocols
The following are generalized protocols representing how this compound could be used in a synthetic chemistry setting. These are illustrative and not based on a specific cited use of this particular linker.
Activation of the Hydroxyl Terminus and Conjugation to an E3 Ligase Ligand
-
Materials : this compound, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), dichloromethane (DCM), E3 ligase ligand with a nucleophilic handle (e.g., hydroxy-thalidomide).
-
Activation : Dissolve this compound (1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
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Add TEA (1.5 eq) followed by the dropwise addition of TsCl (1.2 eq) dissolved in DCM.
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Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight under an inert atmosphere.
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Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated PEG linker.
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Conjugation : Dissolve the tosylated Amino-PEG-linker (1 eq) and the E3 ligase ligand (1.1 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
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Add a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2-3 eq).
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Heat the reaction mixture (e.g., to 60-80°C) and stir overnight.
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Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Purify the resulting Linker-E3 Ligase conjugate by flash column chromatography.
Final PROTAC Assembly via Amide Coupling
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Materials : Linker-E3 Ligase conjugate (with the free amino group), Target Protein Ligand (with a carboxylic acid), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA, DMF.
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Coupling Reaction : In a reaction vial, dissolve the Target Protein Ligand (1 eq) and HATU (1.1 eq) in anhydrous DMF.
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Add DIPEA (3 eq) and stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
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Add a solution of the Linker-E3 Ligase conjugate (1.2 eq) in DMF to the activated mixture.
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Stir the reaction at room temperature overnight.
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Monitor for the formation of the final PROTAC product by LC-MS.
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Purification : Upon completion, purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) to obtain the final, highly pure PROTAC molecule.
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Characterization : Confirm the identity and purity of the final PROTAC using analytical HPLC, high-resolution mass spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Hypothetical Data Presentation
In the evaluation of a novel PROTAC, several quantitative parameters are assessed to determine its efficacy. The table below presents a hypothetical dataset for a PROTAC synthesized using a linker like this compound, illustrating the types of data that would be sought.
| Parameter | Description | Hypothetical Value |
| Binding Affinity (Target) | Dissociation constant (Kd) for the PROTAC binding to the target protein, typically measured by techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). | 150 nM |
| Binding Affinity (E3 Ligase) | Dissociation constant (Kd) for the PROTAC binding to the E3 ligase (e.g., Cereblon or VHL), measured by similar biophysical methods. | 300 nM |
| Ternary Complex Formation | A measure of the cooperativity and stability of the Target-PROTAC-E3 Ligase complex. | Cooperative (α > 1) |
| Degradation Efficacy (DC50) | The concentration of the PROTAC required to induce 50% degradation of the target protein in a specific cell line after a set time (e.g., 24 hours). | 50 nM |
| Maximum Degradation (Dmax) | The maximal level of protein degradation achieved at saturating concentrations of the PROTAC. | >90% |
| Cellular Permeability | The ability of the PROTAC to cross the cell membrane, often assessed using parallel artificial membrane permeability assay (PAMPA) or Caco-2 assays. | Moderate to High |
| In-vitro Half-life | The metabolic stability of the PROTAC, typically measured by incubation with liver microsomes. | >60 minutes |
Logical Relationships in PROTAC Function
The diagram below illustrates the central role of the linker in mediating the interaction between the target protein and the E3 ligase, which is the core mechanism of action for any PROTAC.
Caption: Logical diagram of PROTAC-mediated protein degradation.
References
Technical Guide: Amino-PEG36-alcohol for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the properties and applications of Amino-PEG36-alcohol, a heterobifunctional linker widely used in bioconjugation, drug delivery, and proteomics.
Core Properties of this compound
This compound is a monodisperse polyethylene glycol (PEG) linker that possesses a terminal primary amine group and a terminal hydroxyl group. The long, hydrophilic PEG chain, consisting of 36 ethylene glycol units, imparts greater water solubility to conjugated molecules and can reduce immunogenicity. The amine and hydroxyl groups serve as reactive handles for covalent attachment to a variety of molecules.
Quantitative Data Summary
The key molecular properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C72H147NO36 | [1][2][3] |
| Molecular Weight | ~1603 g/mol | [1][4] |
| CAS Number | 933789-97-0 |
Applications in Bioconjugation
The bifunctional nature of this compound makes it a versatile tool for covalently linking different molecular entities.
-
Amine Group Reactivity: The primary amine group is nucleophilic and readily reacts with electrophilic groups such as N-hydroxysuccinimide (NHS) esters, carboxylic acids (in the presence of activators like EDC), and isothiocyanates to form stable amide or thiourea bonds. This functionality is commonly exploited for labeling proteins, antibodies, and other biomolecules.
-
Hydroxyl Group Reactivity: The terminal hydroxyl group is less reactive than the amine but can be activated or converted into other functional groups for subsequent conjugation steps. This allows for orthogonal conjugation strategies.
This linker is particularly valuable in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is crucial.
Experimental Protocol: Two-Step Protein Conjugation
This section details a representative two-step protocol for conjugating a carboxylate-containing molecule (e.g., a small molecule drug) to a protein using this compound as a linker.
Objective: To covalently link a protein to a small molecule drug via an this compound spacer.
Step 1: Activation of Small Molecule Drug with NHS Ester
This step converts the carboxylic acid on the drug into an amine-reactive NHS ester.
-
Reagent Preparation:
-
Dissolve the carboxylate-containing small molecule in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Prepare solutions of N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in the same anhydrous solvent.
-
-
Activation Reaction:
-
Combine the small molecule solution with 1.1 equivalents of NHS and 1.1 equivalents of DCC or EDC.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C, with gentle stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Purification (Optional but Recommended):
-
Remove the urea byproduct (if using DCC) by filtration.
-
The activated NHS-ester drug can be purified by silica gel chromatography if necessary.
-
Step 2: Conjugation of Activated Drug to this compound
-
Reaction Setup:
-
Dissolve the NHS-activated drug and a slight molar excess (e.g., 1.2 equivalents) of this compound in an appropriate solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), to catalyze the reaction.
-
-
Conjugation:
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the formation of the drug-PEG conjugate via LC-MS.
-
-
Purification:
-
Purify the drug-PEG-alcohol conjugate using reverse-phase HPLC or silica gel chromatography to remove unreacted starting materials.
-
Step 3: Activation of the Terminal Hydroxyl Group and Protein Conjugation
This part of the protocol is highly dependent on the target protein and desired linkage chemistry. A common approach involves converting the hydroxyl group to a more reactive species, such as a maleimide for reaction with protein thiols. For the purpose of this guide, we will outline a general protein labeling reaction assuming the hydroxyl group has been converted to an NHS ester.
-
Protein and Reagent Preparation:
-
Prepare the target protein in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0. Buffers containing primary amines like Tris must be avoided as they will compete in the reaction.
-
Dissolve the purified and activated Drug-PEG-NHS ester conjugate in a small amount of water-miscible organic solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.
-
-
Conjugation Reaction:
-
Slowly add a calculated molar excess (typically 10- to 20-fold) of the Drug-PEG-NHS ester solution to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as Tris-HCl, to consume any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove unreacted Drug-PEG linker and other small molecules from the protein conjugate using size-exclusion chromatography (gel filtration) or dialysis.
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in a typical bioconjugation workflow utilizing a heterobifunctional PEG linker.
Caption: Bioconjugation workflow using a heterobifunctional linker.
References
solubility of Amino-PEG36-alcohol in different solvents
An In-Depth Technical Guide to the Solubility of Amino-PEG36-alcohol
For researchers, scientists, and drug development professionals, understanding the solubility of polyethylene glycol (PEG) linkers is crucial for the successful design and formulation of bioconjugates, drug delivery systems, and functionalized materials. This compound, a heterobifunctional linker with a discrete chain length, possesses a terminal amine and a terminal hydroxyl group. Its solubility is predominantly governed by the long, hydrophilic PEG chain, which imparts favorable properties for aqueous and organic solvent-based applications.
This guide provides a comprehensive overview of the solubility of this compound, including qualitative and quantitative data derived from general high-molecular-weight PEG characteristics, detailed experimental protocols for solubility determination, and logical diagrams to visualize solubility trends and experimental workflows.
Core Concepts of PEG Solubility
The solubility of PEG compounds is dictated by the ability of the ether oxygen atoms in the repeating ethylene glycol units to form hydrogen bonds with protic solvents like water. This hydrophilic nature ensures good solubility in aqueous solutions. Additionally, the polymer chain can interact with a variety of organic solvents, making PEGs versatile for a wide range of chemical modifications and formulations. Generally, as the molecular weight of the PEG chain increases, its solubility in both water and organic solvents tends to decrease[1][2].
This compound is expected to be readily soluble in water and many polar organic solvents.[3] The presence of the terminal amino and hydroxyl groups further enhances its hydrophilic character.
Data Presentation: Solubility of High-Molecular-Weight PEGs
| Solvent | Type | Solubility of High MW PEG | Approximate Quantitative Data (for various PEGs) |
| Water | Polar Protic | Freely Soluble | ~670 mg/mL[4], ~630 mg/mL[5] |
| Ethanol | Polar Protic | Soluble | Miscible (lower MW), decreases with higher MW |
| Methanol | Polar Protic | Soluble | Miscible (lower MW), decreases with higher MW |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Good solvent for PEGs |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Good solvent for PEGs |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Soluble |
| Chloroform | Polar Aprotic | Soluble | Soluble |
| Acetone | Polar Aprotic | Soluble | Soluble |
| Toluene | Nonpolar | Slightly Soluble | Solubility increases with temperature |
| Hexane | Nonpolar | Insoluble | Insoluble |
| Diethyl Ether | Nonpolar | Insoluble | Insoluble |
Experimental Protocol: Determining Solubility via the Shake-Flask Method
A reliable method for determining the solubility of a compound is the shake-flask method, which measures the saturation concentration of the solute in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
2 mL screw-cap vials
-
Thermostatic orbital shaker
-
Centrifuge
-
Calibrated pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-CAD, HPLC-ELSD, or NMR)
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibration: Securely cap the vials and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated analytical method. Since PEGs lack a strong UV chromophore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) coupled with HPLC is often employed.
-
Calculation: Calculate the concentration of this compound in the original saturated solution based on the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.
Visualizations
Logical Relationship of Solubility
The following diagram illustrates the expected solubility of this compound based on solvent polarity.
References
A Technical Guide to the Reactivity and Application of Amino-PEG36-alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of Amino-PEG36-alcohol, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document provides a detailed overview of the reactivity of its terminal amine and alcohol functional groups, strategies for selective modification, quantitative data on key reactions, and detailed experimental protocols.
Introduction to this compound
This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker characterized by a 36-unit ethylene glycol chain, which imparts significant hydrophilicity to molecules it modifies.[1][] This property is crucial for improving the solubility and pharmacokinetic profile of hydrophobic drugs or large biomolecules.[] The linker is flanked by a primary amine (-NH₂) group and a primary alcohol (-OH) group, offering two distinct points for covalent modification.[1][4] This bifunctionality allows for the sequential or orthogonal conjugation of different molecules, making it a versatile tool for constructing complex molecular architectures.
Core Reactivity of Functional Groups
The utility of this compound stems from the distinct and well-characterized reactivity of its terminal functional groups.
Amine Terminus Reactivity
The primary amine is a potent nucleophile and readily reacts with a variety of electrophilic functional groups to form stable covalent bonds. This makes it the most commonly targeted group for initial conjugation steps.
-
Amide Bond Formation (with Carboxylic Acids & Activated Esters): The amine group reacts efficiently with carboxylic acids in the presence of carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive such as N-hydroxysuccinimide (NHS) to form a more stable intermediate and improve yields. More directly, it reacts with pre-activated esters, such as NHS esters, to form a stable amide bond with the release of NHS. This is one of the most common bioconjugation strategies. Pentafluorophenyl (PFP) esters can also be used and are noted to be less susceptible to hydrolysis than NHS esters, potentially leading to more efficient reactions.
-
Reductive Amination (with Aldehydes & Ketones): The amine can undergo reductive amination with aldehydes or ketones. This two-step process, which can often be performed in one pot, first involves the formation of an imine (Schiff base) intermediate, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to form a stable secondary amine linkage.
-
Urea/Thiourea Formation (with Isocyanates/Isothiocyanates): Reaction with isocyanates or isothiocyanates provides stable urea or thiourea linkages, respectively.
Alcohol Terminus Reactivity
The primary alcohol is a weaker nucleophile than the amine and typically requires activation or harsher reaction conditions for modification.
-
Esterification (with Carboxylic Acids): The hydroxyl group can be esterified by reaction with a carboxylic acid, typically under acidic conditions (e.g., using H₂SO₄) or with coupling agents. This reaction is fundamental for attaching molecules via an ester linkage, which can be designed to be cleavable by esterases in a biological environment.
-
Etherification: Formation of a stable ether linkage can be achieved, for example, through a Williamson ether synthesis, though this often requires strong basic conditions to deprotonate the alcohol.
-
Activation for Further Reaction: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, making it susceptible to nucleophilic substitution. It can also be oxidized to an aldehyde for subsequent reductive amination reactions.
Orthogonal Strategy for Selective Conjugation
A key challenge and opportunity when using this compound is the selective modification of one functional group while the other remains intact. This is achieved through the use of orthogonal protecting groups. Due to the higher nucleophilicity of the amine, it can be selectively protected in the presence of the alcohol.
-
Boc Protection: The amine can be protected with a di-tert-butyl dicarbonate (Boc₂O) group to form a tert-butoxycarbonyl (Boc) carbamate. The Boc group is stable under basic and nucleophilic conditions but can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA).
-
Fmoc Protection: Alternatively, the amine can be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable to acidic conditions but is cleaved by mild bases, such as piperidine.
The use of these protecting groups allows for the modification of the free alcohol terminus. Subsequently, the protecting group on the amine can be removed to allow for a second, distinct conjugation reaction. This orthogonal approach is fundamental to the synthesis of complex molecules like PROTACs.
Quantitative Reaction Data
While precise kinetic data and yields are highly dependent on specific substrates and reaction conditions, the following tables summarize representative data for the key reactions discussed.
Table 1: Amine Terminus Reactions — Representative Conditions and Yields
| Reaction Type | Reagents | pH | Typical Solvent(s) | Temperature (°C) | Time (h) | Representative Yield | Citation(s) |
| NHS Ester Coupling | R-NHS | 7.2 - 8.5 | Aqueous Buffer (PBS, Borate), DMF, DMSO | 4 - 25 | 0.5 - 4 | >80% | |
| EDC/NHS Coupling | R-COOH, EDC, NHS | 4.5 - 6.0 (activation), 7.2-7.5 (coupling) | Aqueous Buffer (MES, PBS), DMF | 25 | 2 - 4 | 60 - 95% | |
| Reductive Amination | R-CHO, NaBH₃CN | ~5.0 | Methanol, Water | 25 | 6 - 12 | >70% |
Table 2: Alcohol Terminus Reactions — Representative Conditions and Yields
| Reaction Type | Reagents | Catalyst | Typical Solvent(s) | Temperature (°C) | Time (h) | Representative Yield | Citation(s) |
| Esterification | R-COOH | H₂SO₄ | Toluene, Ethyl Acetate | 150 | 5 | ~94% | |
| Transesterification | R-COOMe | Solid Base (e.g., MgO) | None | >150 | 4 - 8 | >90% |
Table 3: Orthogonal Protection & Deprotection of Amine Terminus
| Process | Reagents | Solvent(s) | Conditions | Outcome | Citation(s) |
| Boc Protection | Boc₂O, Base (e.g., NaHCO₃) | THF, Water, DCM | Room Temp, 2-12 h | High Yield (>95%) | |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp, 1-3 h | Quantitative | |
| Fmoc Protection | Fmoc-OSu, Base (e.g., DIEA) | DMF | Room Temp, 3 h | High Yield | |
| Fmoc Deprotection | 20% Piperidine in DMF | DMF | Room Temp, <1 h | Quantitative |
Note: Yields are representative and can vary significantly based on the specific substrates and reaction scale.
Experimental Protocols
The following are generalized protocols for common reactions involving amino-PEG linkers. Optimization is recommended for specific applications.
Protocol 1: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as 1:1 THF/water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2-3 eq) to the solution and stir until dissolved.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) dissolved in a minimal amount of THF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the organic solvent under reduced pressure. Extract the aqueous phase with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the Boc-NH-PEG36-OH product.
Protocol 2: NHS Ester Coupling to this compound
-
Preparation: Dissolve the NHS ester-functionalized molecule (1.0 eq) in anhydrous DMF or DMSO. Dissolve this compound (1.0-1.2 eq) in a reaction buffer such as 0.1 M sodium phosphate, pH 7.5. Buffers containing primary amines (e.g., Tris) must be avoided.
-
Reaction: Add the NHS ester solution dropwise to the stirring this compound solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to quench any unreacted NHS ester.
-
Purification: Purify the resulting conjugate by size exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted starting materials and byproducts.
Protocol 3: Esterification of the Alcohol Terminus of Boc-NH-PEG36-OH
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine Boc-NH-PEG36-OH (1.0 eq), the desired carboxylic acid (1.5-3.0 eq), and a catalytic amount of p-toluenesulfonic acid or sulfuric acid.
-
Solvent: Add a solvent capable of forming an azeotrope with water, such as toluene.
-
Reaction: Heat the mixture to reflux. Water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired ester.
Applications and Visualized Workflows
This compound is a critical component in the synthesis of PROTACs and ADCs, serving as the hydrophilic linker connecting the targeting moiety to the therapeutic payload.
PROTAC Synthesis Workflow
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG linker's length and flexibility are critical for enabling the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).
Caption: A generalized workflow for PROTAC synthesis using this compound.
EGFR Degradation Signaling Pathway by a CRBN-Recruiting PROTAC
A common application of PROTAC technology is the targeted degradation of disease-relevant proteins like the Epidermal Growth Factor Receptor (EGFR), which is often mutated or overexpressed in cancers. A PROTAC can be designed with a warhead that binds to EGFR and an E3 ligase ligand (e.g., derived from thalidomide) that recruits the Cereblon (CRBN) E3 ligase.
Caption: PROTAC action: recruitment of EGFR to CRBN E3 ligase for degradation.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined bifunctional nature, combined with the beneficial properties of the long-chain PEG spacer, enables the construction of sophisticated bioconjugates. A thorough understanding of the reactivity of its amine and alcohol termini, coupled with strategic use of orthogonal protection schemes, allows for precise control over the synthesis of next-generation therapeutics like ADCs and PROTACs. The protocols and data presented in this guide serve as a foundational resource for the successful application of this important linker in research and drug development.
References
Commercial Sources and Technical Guide for Amino-PEG36-alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, key technical data, and experimental applications of Amino-PEG36-alcohol. This heterobifunctional linker, featuring a primary amine and a hydroxyl group separated by a 36-unit polyethylene glycol (PEG) spacer, is a critical component in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability
This compound is available from a variety of specialized chemical suppliers. The table below summarizes the offerings from several prominent vendors, providing key quantitative data to facilitate selection for specific research and development needs.
| Supplier | Catalog/Product Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Additional Notes |
| BOC Sciences | BPG-2669 | Not specified | 1602.92 | 2718868-96-1 | Offers custom synthesis and cGMP manufacturing.[] |
| Precise PEG | AG-2292 | > 96% | 1602.94 | 2718868-96-1 | Specializes in PEG linkers for various applications, including ADCs and PROTACs.[2] |
| BroadPharm | BP-21925 | ≥ 97% | ~1603 | 933789-97-0 | Distributed by Tebubio; offers GMP-grade inquiries.[3] |
| AxisPharm | AP12167 | ≥ 95% | 1602.94 | Not specified | Provides a range of PEG linkers for bioconjugation.[4] |
| MedchemExpress | HY-140207 | Not specified | 1602.92 | 2718868-96-1 | Marketed as a PEG-based PROTAC linker. |
| Chem-Impex | 49874 | ≥ 97% | 1602.92 | 2718868-96-1 | Provides a product specification sheet with detailed properties. |
| Cenmed Enterprises | C007B-320314 | 0.97 | Not specified | 933789-97-0 | States the hydrophilic PEG spacer increases aqueous solubility. |
Core Functional Properties
This compound is a hydrophilic, monodisperse PEG linker. Its key utility lies in its two distinct functional groups:
-
Primary Amine (-NH2): This group readily reacts with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes and ketones) to form stable amide or imine bonds, respectively. This reactivity is fundamental for attaching the linker to proteins, peptides, or small molecule drugs.
-
Hydroxyl (-OH): The terminal alcohol group can be used for further derivatization or can be replaced with other functional groups, offering flexibility in multi-step synthetic strategies.
The long, flexible PEG chain enhances the aqueous solubility and bioavailability of the conjugated molecule, and can improve its pharmacokinetic properties.
Experimental Protocols
The following protocols are generalized procedures for common applications of this compound. Optimization for specific molecules and desired outcomes is recommended.
Protocol 1: Amide Bond Formation for PROTAC Synthesis
This protocol details the coupling of a carboxylic acid-functionalized molecule (e.g., a protein of interest ligand or an E3 ligase ligand) with this compound.
Reagents and Materials:
-
Carboxylic Acid-Functionalized Molecule (1.0 equivalent)
-
This compound (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized molecule in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, the reaction mixture can be worked up by dilution with an appropriate organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove excess reagents and byproducts.
-
The crude product is then purified, typically by flash column chromatography or preparative HPLC (High-Performance Liquid Chromatography).
Protocol 2: Purification of the PEGylated Conjugate
The purification of the final PEGylated product is crucial to remove unreacted starting materials and byproducts. Several chromatographic techniques are effective.
-
Size Exclusion Chromatography (SEC): This method is highly effective for separating the much larger PEGylated conjugate from smaller, unreacted molecules.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. The PEG chain can shield the charges on a protein surface, altering its interaction with the IEX resin and allowing for separation from the un-PEGylated protein.
-
Reverse Phase Chromatography (RP-HPLC): This technique separates based on hydrophobicity and is particularly useful for purifying and analyzing positional isomers of the PEGylated product.
Visualizing the Workflow: PROTAC Synthesis
The synthesis of a PROTAC is a key application for this compound. The following diagram illustrates a generalized workflow for creating a PROTAC where the linker is first attached to a ligand for the protein of interest (POI) and then to an E3 ligase ligand.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. For specific applications, further optimization of the described protocols will be necessary. Always refer to the safety data sheets (SDS) provided by the supplier before handling this or any chemical reagent.
References
Navigating the Landscape of Amino-PEG36-alcohol: An In-depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG36-alcohol, a bifunctional hydrophilic linker, plays a pivotal role in modern drug delivery systems, bioconjugation, and nanoparticle functionalization. Its unique properties, combining a reactive primary amine and a terminal hydroxyl group with a long polyethylene glycol (PEG) spacer, offer significant advantages in enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents. However, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety and handling of this compound, incorporating available data, standardized experimental protocols, and clear visual workflows.
Section 1: Chemical and Physical Properties
A foundational aspect of safe handling is the awareness of the substance's intrinsic properties. This compound is a high molecular weight, typically solid, and water-soluble compound. Key identifying information is summarized below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | H2N-PEG36-OH, 37-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaheptatriacontan-1-ol |
| Molecular Formula | C72H147NO36 |
| Molecular Weight | Approximately 1602.9 g/mol |
| CAS Number | 2718868-96-1 |
| Appearance | White to off-white solid or viscous liquid |
| Solubility | Soluble in water and most organic solvents |
Section 2: Toxicological Profile
Generally, PEGs are considered to have low toxicity.[1][2] The primary route of excretion for unchanged PEG is through the kidneys.[1] Toxicity, when observed, typically occurs at high parenteral doses, with the kidney being the principal target organ.[1][2] It is important to note that the toxicological properties can be influenced by the purity of the PEG material, as impurities from the manufacturing process could contribute to adverse effects.
Skin and Eye Irritation: Based on the general properties of high molecular weight PEGs and amino alcohols, direct contact with the skin and eyes may cause irritation. Standardized testing protocols are essential to determine the specific irritation potential of this compound.
Section 3: Recommended Safety and Handling Procedures
Adherence to stringent safety protocols is crucial when working with any chemical substance. The following guidelines are based on general laboratory safety principles and information extrapolated from safety data sheets (SDS) of similar compounds.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of personal protective equipment.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Handling and Storage
Proper handling and storage are critical to maintain the stability of the compound and prevent accidental exposure.
| Aspect | Recommendation |
| Handling | Avoid inhalation, ingestion, and contact with skin and eyes. Use in a chemical fume hood. Minimize dust generation. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically -20°C to protect from degradation. Keep away from strong oxidizing agents. |
First Aid Measures
In the event of accidental exposure, prompt and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Section 4: Experimental Protocols for Safety Assessment
To ascertain the specific safety profile of this compound, standardized in vitro and in vivo testing is required. The following are detailed methodologies for key experiments based on OECD guidelines.
In Vitro Skin Irritation Test (Following OECD Guideline 439)
This test evaluates the potential of a substance to cause skin irritation using a reconstructed human epidermis model.
Methodology:
-
Tissue Preparation: Reconstituted human epidermis tissues are equilibrated in a maintenance medium.
-
Test Substance Application: A precise amount of this compound (as a solution or neat) is applied topically to the tissue surface.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes). After exposure, the tissues are rinsed and transferred to a fresh medium.
-
Viability Assessment: After a post-exposure incubation period (e.g., 42 hours), cell viability is determined using a quantitative method such as the MTT assay.
-
Data Analysis: The viability of the treated tissues is compared to that of negative controls. A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%).
In Vitro Eye Irritation Test (Following OECD Guideline 496)
This assay predicts the potential for a chemical to cause serious eye damage using an in vitro system that models the corneal epithelium.
Methodology:
-
System Preparation: A macromolecular matrix is prepared in a multi-well plate.
-
Test Substance Application: this compound is applied to the matrix.
-
Incubation: The plate is incubated to allow for interaction between the substance and the matrix.
-
Endpoint Measurement: The change in a physical property of the matrix (e.g., turbidity) is measured spectrophotometrically.
-
Data Analysis: The measured change is correlated to a Draize eye irritation score using a standard curve to predict the irritation potential.
Section 5: Disposal Considerations
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
General Guidelines:
-
Unused Product: Dispose of as hazardous chemical waste. Do not allow to enter drains or waterways.
-
Contaminated Materials: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste.
-
Empty Containers: Triple rinse with a suitable solvent and dispose of the rinsate as hazardous waste. The container may then be disposed of as non-hazardous waste, depending on local regulations.
Section 6: Reactivity and Stability
Understanding the chemical reactivity and stability of this compound is crucial for safe storage and handling, as well as for its intended applications.
Stability:
-
Stable under recommended storage conditions (-20°C, dry, sealed container).
-
Avoid exposure to high temperatures, as thermal degradation of PEGs can occur, potentially generating hazardous byproducts such as formaldehyde and organic peroxides.
-
Susceptible to oxidative degradation, especially in the presence of metal ions.
Reactivity:
-
The primary amino group is nucleophilic and will react with electrophiles such as activated esters (e.g., NHS esters), isocyanates, and aldehydes/ketones (via reductive amination).
-
The terminal hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification.
-
Incompatible materials: Strong oxidizing agents.
Conclusion
This compound is a valuable tool in the fields of drug development and biotechnology. While it is generally considered to have a low toxicity profile, adherence to rigorous safety and handling protocols is non-negotiable. By understanding its chemical properties, potential hazards, and proper handling procedures, researchers can safely and effectively utilize this versatile molecule to advance their scientific endeavors. This guide serves as a foundational resource, and it is imperative to always consult the specific Safety Data Sheet provided by the supplier and to follow all institutional and regulatory guidelines.
References
Methodological & Application
Application Notes and Protocols for Protein PEGylation using Amino-PEG36-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a cornerstone of biopharmaceutical development. This modification can significantly enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn improves their pharmacokinetic and pharmacodynamic profiles. Key advantages of PEGylation include reduced renal clearance, prolonged circulation half-life, shielding from proteolytic degradation, and decreased immunogenicity.[1][2]
This document provides a detailed protocol for the PEGylation of proteins using Amino-PEG36-alcohol, a discrete PEG (dPEG®) linker. Discrete PEGs are single molecular weight compounds, offering greater homogeneity and precise control over the PEGylation process compared to traditional polydisperse PEGs. The use of a discrete linker like this compound is critical for ensuring a well-defined final product, a crucial aspect for therapeutic applications and regulatory approval.
This compound is a heterobifunctional linker possessing a terminal primary amine and a terminal hydroxyl group.[3][4] For conjugation to proteins via primary amines (e.g., the ε-amino group of lysine residues or the N-terminus), the hydroxyl group of this compound must first be activated to an amine-reactive species, such as an N-hydroxysuccinimide (NHS) ester. This two-step approach provides a versatile platform for protein modification.
I. Activation of this compound to an NHS Ester
The terminal hydroxyl group of this compound is not reactive towards protein functional groups and requires activation. A common and effective method is the conversion of the alcohol to an N-hydroxysuccinimide (NHS) ester. This can be achieved through a two-step process involving oxidation of the alcohol to a carboxylic acid, followed by activation with N-hydroxysuccinimide, or through a more direct activation using N,N'-Disuccinimidyl Carbonate (DSC).
Protocol 1: Two-Step Activation via Oxidation and EDC/NHS Coupling
This protocol first oxidizes the terminal hydroxyl group to a carboxylic acid, which is then activated to an NHS ester.
A. Oxidation of this compound to Amino-PEG35-acid
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/NaOCl)
-
Acetone, anhydrous
-
Isopropanol
-
Dichloromethane (DCM)
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise with vigorous stirring. A color change from orange/red to green will be observed.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction by the slow addition of isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Amino-PEG35-acid.
-
Purify the product by column chromatography on silica gel.
B. Activation of Amino-PEG35-acid to Amino-PEG35-NHS Ester
Materials:
-
Amino-PEG35-acid (from step I.A)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
Procedure:
-
Dissolve the purified Amino-PEG35-acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
To this solution, add N-hydroxysuccinimide (NHS) (1.2 equivalents).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, wash the reaction mixture with ice-cold water and then with a 5% aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitated Amino-PEG35-NHS ester by filtration and dry it under a vacuum. The activated PEG should be used immediately.
Protocol 2: Direct Activation with N,N'-Disuccinimidyl Carbonate (DSC)
This protocol provides a more direct route to the NHS-activated PEG.
Materials:
-
This compound
-
N,N'-Disuccinimidyl Carbonate (DSC)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Isopropyl alcohol (IPA)
-
Diethyl ether, cold
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and anhydrous DMF.
-
Add N,N'-Disuccinimidyl Carbonate (DSC) (1.5 - 2 equivalents) and pyridine or TEA (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Concentrate the mixture under reduced pressure.
-
Precipitate the product in ice-cold diethyl ether three times.
-
Filter and crystallize the product from isopropyl alcohol (IPA) to yield the activated Amino-PEG36-O-succinimidyl carbonate. The activated PEG should be used immediately.
II. Protein PEGylation with Activated Amino-PEG36-NHS Ester
This protocol describes the conjugation of the activated Amino-PEG36-NHS ester to a protein containing accessible primary amine groups.
Materials:
-
Protein of interest
-
Activated Amino-PEG36-NHS ester (from Section I)
-
Phosphate-buffered Saline (PBS): 0.1 M phosphate, 0.15 M sodium chloride, pH 7.2-8.0 (or other amine-free buffer)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Dialysis tubing or size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a suitable buffer via dialysis or desalting column.
-
PEG Reagent Preparation: Immediately before use, dissolve the activated Amino-PEG36-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for storage.
-
PEGylation Reaction: Add a calculated molar excess of the dissolved activated PEG to the protein solution. A 5 to 20-fold molar excess of the PEG reagent over the protein is a good starting point. The optimal ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, or 1 M glycine, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification of the PEGylated Protein: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer (e.g., PBS). Alternatively, size-exclusion chromatography (SEC) can be used for purification.
-
Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity and activity.
III. Characterization of PEGylated Proteins
A thorough characterization of the PEGylated protein is essential to ensure the quality and consistency of the final product.
A. Determination of Degree of PEGylation
The degree of PEGylation refers to the average number of PEG molecules conjugated to each protein. Several methods can be used for this determination:
-
SDS-PAGE: A simple qualitative method to observe an increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.
-
Size-Exclusion Chromatography (SEC): Can be used to separate and quantify the different PEGylated species (mono-, di-, poly-PEGylated) and unreacted protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the direct calculation of the number of attached PEG chains.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A quantitative method to determine the degree of PEGylation by comparing the integrals of specific proton signals from the PEG and the protein.
B. Assessment of Protein Structure and Function
It is crucial to evaluate the impact of PEGylation on the protein's structure and biological activity.
-
Circular Dichroism (CD) Spectroscopy: Used to assess changes in the secondary and tertiary structure of the protein upon PEGylation.
-
In Vitro Activity Assays: Functional assays specific to the protein should be performed to quantify the retention of biological activity after PEGylation. The activity of the PEGylated protein is often compared to that of the unmodified protein.
-
Stability Studies: The thermal and proteolytic stability of the PEGylated protein can be compared to the native protein to confirm the protective effect of PEGylation.
IV. Quantitative Data on Protein PEGylation
The efficiency of PEGylation and its effect on protein properties can vary depending on several factors, including the protein itself, the size and structure of the PEG, and the reaction conditions. The following tables summarize representative data from the literature to provide a general understanding of what can be expected.
Table 1: Influence of Molar Excess of PEG-NHS on the Degree of PEGylation of IgG
| Molar Excess of PEG-NHS to IgG | Average Degree of PEGylation (PEG molecules/IgG) |
| 5:1 | 1-2 |
| 10:1 | 2-3 |
| 20:1 | 4-6 |
| 50:1 | >6 |
Note: This data is representative and the optimal molar excess should be determined empirically for each specific protein.
Table 2: Effect of PEG Molecular Weight on Protein Properties
| Protein | PEG Molecular Weight (kDa) | Change in Thermodynamic Stability (ΔG°) | % Retained Biological Activity | Reference |
| α-Chymotrypsin | 5 | Decreased | ~50% | |
| α-1 Antitrypsin | 30 (linear) | No significant change | ~100% | |
| α-1 Antitrypsin | 40 (linear) | No significant change | ~100% | |
| α-1 Antitrypsin | 40 (2-armed) | No significant change | ~100% | |
| Interferon α-2a | 40 (branched) | Not reported | ~7% | |
| Bovine Serum Albumin | 5 | Increased | Not reported |
Note: The effect of PEGylation on protein activity and stability is highly protein- and PEG-dependent.
V. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Activated PEG | Incomplete oxidation of the alcohol. | Increase reaction time, temperature, or amount of oxidizing agent. Ensure the starting material is dry. |
| Hydrolysis of the NHS ester during activation. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Incomplete activation with EDC/NHS. | Increase the equivalents of EDC and NHS. Ensure the starting carboxylic acid PEG is pure and dry. | |
| Low PEGylation Efficiency | Hydrolysis of the activated PEG-NHS ester. | Prepare the activated PEG fresh before use and perform the conjugation reaction promptly. |
| Presence of primary amines in the protein buffer. | Dialyze or desalt the protein into an amine-free buffer like PBS. | |
| Suboptimal reaction pH. | Ensure the pH of the reaction buffer is between 7.2 and 8.0 for efficient reaction with primary amines. | |
| Insufficient molar excess of PEG reagent. | Increase the molar ratio of PEG to protein. | |
| Significant Loss of Protein Activity | PEGylation at or near the active site. | Attempt site-specific PEGylation strategies or use a different PEGylation chemistry targeting other residues. |
| Denaturation of the protein during the reaction. | Reduce the concentration of the organic solvent, lower the reaction temperature, or shorten the incubation time. | |
| Aggregation of the PEGylated protein. | Optimize purification methods (e.g., use SEC). Characterize the final product for aggregates. |
Conclusion
The use of this compound for protein PEGylation offers a precise and controlled method for enhancing the therapeutic properties of biologics. By following the detailed protocols for activation and conjugation provided in these application notes, researchers can effectively produce well-defined PEGylated proteins. Careful characterization of the final product is essential to ensure the desired degree of PEGylation and the retention of biological function. The provided quantitative data and troubleshooting guide will further aid in the optimization of the PEGylation process for specific protein candidates, ultimately contributing to the development of improved biopharmaceuticals.
References
Application Notes and Protocols for Antibody-Drug Conjugate Synthesis using Amino-PEG36-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker molecule connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy. Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance the hydrophilicity of the conjugate, thereby mitigating issues of aggregation often associated with hydrophobic drug payloads and improving the drug's in vivo performance.[1][2]
This document provides detailed application notes and protocols for the synthesis of an ADC utilizing Amino-PEG36-alcohol, a long-chain, monodisperse PEG linker. This linker features a terminal amino group for conjugation to a drug payload and a terminal hydroxyl group that can be further functionalized if necessary, though in many common ADC synthesis workflows, it remains as a terminal alcohol. The extended PEG36 chain offers significant advantages in terms of solubility and pharmacokinetic properties.[][4]
Key Advantages of this compound in ADC Synthesis
The incorporation of a long-chain PEG linker like this compound can offer several benefits:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain can significantly increase the water solubility of the ADC, particularly when using hydrophobic payloads, thus reducing the propensity for aggregation.[5]
-
Improved Pharmacokinetics: The extended PEG chain can increase the hydrodynamic volume of the ADC, leading to a longer circulation half-life by reducing renal clearance.
-
Masking of Payload Hydrophobicity: The PEG linker can create a hydrophilic shield around the cytotoxic drug, potentially reducing non-specific toxicity and immunogenicity.
-
Precise Drug-to-Antibody Ratio (DAR) Control: The use of a discrete PEG linker allows for more controlled and reproducible conjugation chemistries, aiding in the generation of more homogeneous ADCs.
Experimental Data Summary
The following tables summarize representative quantitative data for ADCs synthesized with long-chain PEG linkers, similar to what could be expected with an this compound linker.
Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs
| ADC Construct | Linker | Circulation Half-life (t½) | Reference |
| Miniaturized ADC | No PEG | ~20 minutes | |
| Miniaturized ADC | 4 kDa PEG | ~50 minutes (2.5-fold increase) | |
| Miniaturized ADC | 10 kDa PEG | ~220 minutes (11.2-fold increase) |
Table 2: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated ADCs
| Cell Line | ADC Construct | Linker | IC50 (nM) | Reference |
| HER2-positive | Miniaturized ADC | No PEG | ~1.0 nM | |
| HER2-positive | Miniaturized ADC | 4 kDa PEG | ~4.5 nM (4.5-fold decrease in potency) | |
| HER2-positive | Miniaturized ADC | 10 kDa PEG | ~22.0 nM (22-fold decrease in potency) | |
| HER2-negative | All Constructs | - | >1000 nM |
Table 3: Stability of ADCs with High vs. Low Drug-to-Antibody Ratio (DAR)
| ADC Construct | DAR | Aggregation after Thermal Stress | Reference |
| ADC with Pendant PEG12 Linker | 3 | Low | |
| ADC with Pendant PEG12 Linker | 8 | Moderate | |
| ADC with Linear PEG24 Linker | 3 | Moderate | |
| ADC with Linear PEG24 Linker | 8 | High |
Experimental Protocols
The synthesis of an ADC using this compound is a two-step process:
-
Activation of the Cytotoxic Payload and Conjugation to the this compound Linker.
-
Conjugation of the Payload-Linker Moiety to the Monoclonal Antibody.
Protocol 1: Payload Activation and Conjugation to this compound
This protocol describes a general method for activating a carboxylate-containing cytotoxic payload with an N-hydroxysuccinimide (NHS) ester, followed by conjugation to the amine group of the this compound linker.
Materials:
-
Cytotoxic payload with a carboxylic acid functional group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring
-
Silica gel for column chromatography (if necessary for purification)
Procedure:
-
Payload Activation: a. Dissolve the cytotoxic payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. b. Add DCC or EDC (1.1 equivalents) to the solution at 0°C with stirring. c. Allow the reaction to warm to room temperature and stir for 4-6 hours. d. Monitor the formation of the NHS ester by TLC or HPLC.
-
Conjugation to this compound: a. In a separate reaction vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF. b. Add TEA or DIPEA (2-3 equivalents) to the this compound solution. c. Slowly add the activated payload solution (from step 1) to the this compound solution with stirring. d. Stir the reaction mixture at room temperature for 12-24 hours. e. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Purification: a. Upon reaction completion, remove the solvent under reduced pressure. b. Purify the resulting payload-PEG36-alcohol conjugate using silica gel column chromatography or preparative HPLC to remove any unreacted starting materials and byproducts. c. Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Conjugation of Payload-Linker to Antibody
This protocol describes the conjugation of the purified payload-PEG36-alcohol to the lysine residues of a monoclonal antibody. This is achieved by first modifying the terminal alcohol of the payload-linker to a reactive NHS ester.
Materials:
-
Purified payload-PEG36-alcohol
-
Disuccinimidyl carbonate (DSC) or similar activating agent
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
-
UV-Vis spectrophotometer for concentration and DAR determination
-
Hydrophobic Interaction Chromatography (HIC) system for DAR distribution analysis
Procedure:
-
Activation of the Payload-Linker's Terminal Alcohol: a. Dissolve the payload-PEG36-alcohol (1 equivalent) in anhydrous DMF. b. Add DSC (1.5 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). c. Stir the reaction at room temperature for 4-6 hours, monitoring the formation of the NHS ester by HPLC.
-
Antibody Conjugation: a. Prepare the mAb solution at a concentration of 5-10 mg/mL in conjugation buffer (e.g., PBS, pH 7.4). b. Slowly add a calculated molar excess of the activated payload-linker-NHS ester solution (from step 1) to the mAb solution with gentle stirring. The molar excess will depend on the desired DAR and should be optimized (typically 5-20 fold molar excess). The final concentration of organic solvent should be kept below 10% (v/v) to prevent antibody denaturation. c. Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
Quenching and Purification: a. Quench the reaction by adding a quenching solution (e.g., Tris buffer) to a final concentration of 50-100 mM to react with any remaining NHS esters. b. Purify the resulting ADC by SEC to remove unreacted payload-linker and other small molecules.
-
Characterization: a. Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm. b. Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm and the characteristic absorbance wavelength of the payload. c. Analyze the DAR distribution and aggregation levels using HIC and SEC, respectively. d. Confirm the integrity of the ADC by mass spectrometry.
Visualizations
ADC Synthesis Workflow
Caption: Workflow for the synthesis of an ADC using this compound.
Conceptual Structure of the Final ADC
Caption: Conceptual diagram of the final ADC structure.
Signaling Pathway Inhibition by ADC
Caption: General mechanism of action for an antibody-drug conjugate.
References
Application Notes and Protocols for Amino-PEG36-alcohol in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino-PEG36-alcohol as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
This compound is a high-purity, monodisperse polyethylene glycol (PEG) based linker that has gained significant attention in PROTAC development. Its long, 36-unit PEG chain offers several advantages:
-
Enhanced Hydrophilicity and Solubility: The extended PEG chain significantly improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules. This can lead to improved bioavailability and more reliable in vitro assay results.[1][2][3]
-
Optimal Length for Ternary Complex Formation: The considerable length of the PEG36 linker provides the necessary flexibility and spatial separation between the target protein and the E3 ligase, which can be crucial for the formation of a stable and productive ternary complex. For some target proteins, longer linkers have been shown to be more effective at inducing degradation.
-
Reduced Non-specific Binding: The hydrophilic nature of the PEG linker can help to minimize non-specific hydrophobic interactions, potentially leading to cleaner pharmacology and reduced off-target effects.
-
Versatile Chemical Handles: this compound possesses a terminal primary amine and a hydroxyl group, providing versatile opportunities for conjugation to both the target protein ligand and the E3 ligase ligand using various bioconjugation techniques.
This document provides detailed application notes and protocols for the effective utilization of this compound in the development of novel PROTACs.
Data Presentation: The Impact of Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. While experimental data for a PEG36 linker is not extensively published, we can extrapolate from studies on PROTACs with varying linker lengths. The following tables present illustrative data to demonstrate the importance of linker optimization.
Table 1: Illustrative Degradation Efficacy of a Hypothetical BRD4-Targeting PROTAC with Varying PEG Linker Lengths
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-PEG4 | 4-unit PEG | 150 | 75 |
| BRD4-PROTAC-PEG12 | 12-unit PEG | 50 | 90 |
| BRD4-PROTAC-PEG36 | 36-unit PEG | 25 | 95 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Illustrative Pharmacokinetic Properties of a Hypothetical BTK-Targeting PROTAC with Varying PEG Linker Lengths
| PROTAC Candidate | Linker Composition | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| BTK-PROTAC-Alkyl-C8 | 8-carbon alkyl | 5 | 1.5 |
| BTK-PROTAC-PEG8 | 8-unit PEG | 50 | 1.2 |
| BTK-PROTAC-PEG36 | 36-unit PEG | >200 | 0.8 |
This illustrative data highlights how a longer PEG linker like PEG36 can dramatically improve aqueous solubility, a key factor for in vivo applications, while potentially moderately decreasing passive cell permeability due to the increased molecular size and polarity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following protocols are generalized and should be optimized for specific target ligands and E3 ligase recruiters.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a two-step synthesis of a PROTAC, first conjugating a carboxylic acid-functionalized E3 ligase ligand to this compound, followed by activation of the terminal hydroxyl group and reaction with an amine-functionalized target protein ligand.
Step 1A: Amide Coupling of E3 Ligase Ligand-COOH with this compound
-
Reagents and Materials:
-
E3 Ligase Ligand-COOH (e.g., Pomalidomide derivative) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product (E3 Ligase-PEG36-alcohol) by flash column chromatography.
-
Step 1B: Activation of the Terminal Hydroxyl and Coupling to POI Ligand-NH2
-
Reagents and Materials:
-
E3 Ligase-PEG36-alcohol (from Step 1A) (1.0 eq)
-
4-Nitrophenyl chloroformate or Disuccinimidyl carbonate (DSC) (1.5 eq)
-
Pyridine or Et3N (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
POI Ligand-NH2 (e.g., JQ1-amine) (1.2 eq)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve E3 Ligase-PEG36-alcohol in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Add pyridine, followed by the dropwise addition of 4-nitrophenyl chloroformate or DSC.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the activation is complete (monitor by TLC or LC-MS).
-
In a separate flask, dissolve POI Ligand-NH2 in anhydrous DMF with DIPEA (2.0 eq).
-
Add the solution of the activated PEG linker to the POI ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the final PROTAC by preparative HPLC.
-
Protocol 2: Western Blotting for Protein Degradation Assessment
This protocol is used to determine the degradation of a target protein after treatment with the synthesized PROTAC.
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4 °C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
-
Conclusion
This compound is a valuable and versatile linker for the development of highly effective PROTACs. Its extended, hydrophilic chain can confer advantageous physicochemical properties, potentially leading to potent and bioavailable protein degraders. The provided protocols and illustrative data serve as a guide for researchers to incorporate this promising linker into their PROTAC design and discovery workflows. As with all PROTAC development, empirical testing and optimization of the linker, warhead, and E3 ligase ligand combination are essential for success.
References
Application Notes and Protocols for Bioconjugation using Amino-PEG36-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG36-alcohol is a heterobifunctional linker that offers significant advantages in the field of bioconjugation. Its long, hydrophilic polyethylene glycol (PEG) chain, consisting of 36 ethylene glycol units, enhances the solubility and in vivo stability of the resulting conjugates, while reducing immunogenicity. The terminal primary amine and hydroxyl groups provide versatile handles for covalent attachment to a wide array of biomolecules and surfaces.
The primary amine group can be readily conjugated to molecules containing carboxylic acids or activated esters (such as N-hydroxysuccinimide esters), forming stable amide bonds. This makes this compound an ideal tool for modifying proteins, peptides, and other biomolecules. The terminal hydroxyl group can be further functionalized, allowing for subsequent conjugation to other molecules of interest.
These properties make this compound a valuable reagent in the development of advanced therapeutics and diagnostics, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and targeted drug delivery systems. This document provides detailed protocols for common bioconjugation techniques using this compound, along with data on the impact of long-chain PEG linkers and methods for characterization.
Data Presentation
The inclusion of a long-chain PEG linker, such as in this compound, has a profound impact on the physicochemical and biological properties of bioconjugates. The following tables summarize quantitative data on how PEG linker length influences key parameters in antibody-drug conjugates (ADCs) and PROTACs.
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from studies on ADCs, demonstrating that increasing PEG linker length generally decreases systemic clearance, leading to longer circulation times. |
| Linker | In Vitro Cytotoxicity Reduction (Fold Change) |
| No PEG | 1 (Baseline) |
| 4 kDa PEG | 4.5 |
| 10 kDa PEG | 22 |
| Data from a study on affibody-drug conjugates, indicating that while longer PEG chains increase half-life, they can also reduce in vitro potency due to steric hindrance. This highlights the need for optimization for each specific application. |
| Linker Length (atoms) | ER Degradation Efficacy |
| 9 | Moderate |
| 12 | High |
| 16 | Optimal |
| 19 | Moderate |
| 21 | Low |
| Data from a study on estrogen receptor (ER)-targeting PROTACs, showing that linker length is a critical parameter for optimal ternary complex formation and subsequent protein degradation.[1] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry
This protocol describes the two-step process of activating a carboxylic acid with EDC and NHS, followed by conjugation to the primary amine of this compound.
Materials:
-
Molecule with a terminal carboxylic acid (Molecule-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reactants:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10-50 mM stock solution of Molecule-COOH in anhydrous DMF or DMSO.
-
Prepare a 10-50 mM stock solution of this compound in Coupling Buffer.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction vial, add the Molecule-COOH solution to Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS to the Molecule-COOH solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to this compound:
-
Immediately add a 1.5 to 5-fold molar excess of the this compound solution to the activated Molecule-COOH.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
-
Quenching of the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of the Conjugate:
-
Remove unreacted reagents and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the purified conjugate using techniques such as SDS-PAGE, HPLC, and mass spectrometry to confirm successful conjugation and assess purity.
-
Protocol 2: Conjugation of this compound to an NHS-Ester Activated Molecule
This protocol describes the direct reaction between an NHS-ester activated molecule and the primary amine of this compound.
Materials:
-
NHS-ester activated molecule (Molecule-NHS)
-
This compound
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reactants:
-
Equilibrate all reagents to room temperature.
-
Immediately before use, prepare a 10-20 mM stock solution of Molecule-NHS in anhydrous DMF or DMSO.[2]
-
Prepare a 10-50 mM stock solution of this compound in Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the Molecule-NHS solution. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle stirring.[2]
-
-
Quenching of the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted Molecule-NHS.
-
-
Purification of the Conjugate:
-
Purify the conjugate using a desalting column or dialysis to remove unreacted starting materials and quenching reagents.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine purity.
-
Mandatory Visualizations
Caption: Workflow for EDC/NHS-mediated conjugation.
Caption: Workflow for Antibody-Drug Conjugate (ADC) production.
Caption: PROTAC-mediated protein degradation pathway.
References
Application Notes and Protocols: Conjugation of Amino-PEG36-alcohol with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the reaction of Amino-PEG36-alcohol with N-hydroxysuccinimide (NHS) esters. This common bioconjugation technique is pivotal in pharmaceutical sciences and drug development for creating stable and effective bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and PEGylated therapeutics. The protocols outlined below offer a comprehensive framework for performing these reactions, from reagent preparation to product purification and characterization.
Introduction
The reaction between a primary amine, such as the one present in this compound, and an NHS ester is a widely utilized method for forming a stable amide bond. This chemistry is favored for its high efficiency and selectivity for primary amines under mild reaction conditions. This compound is a heterobifunctional linker containing a terminal primary amine and a hydroxyl group, connected by a 36-unit polyethylene glycol (PEG) chain.[1][][3] The long, hydrophilic PEG spacer enhances the solubility and bioavailability of the conjugated molecule and provides a flexible linker for various applications in drug delivery and bioconjugation.[4][5]
The primary amine of this compound reacts with an NHS ester through nucleophilic acyl substitution, forming a stable amide linkage and releasing N-hydroxysuccinimide as a byproduct. The hydroxyl group on the other end of the PEG chain can be used for further derivatization if required.
Reaction Mechanism and Influencing Factors
The conjugation of this compound with an NHS ester is a straightforward yet sensitive reaction. Several factors can influence the efficiency and outcome of the conjugation:
-
pH: The reaction is highly pH-dependent. The primary amine of the this compound must be in its deprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is typically carried out in a buffer with a pH between 7.2 and 8.5. At lower pH, the amine group is protonated and non-reactive. Conversely, at pH values above 8.5, the competing hydrolysis of the NHS ester becomes significant, reducing the conjugation yield.
-
Buffer Composition: It is crucial to use a non-nucleophilic buffer that does not contain primary amines, such as Tris, as these will compete with the this compound for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.
-
Solvent: NHS esters are often dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is essential to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.
-
Stoichiometry: The molar ratio of the NHS ester to this compound is a critical parameter to optimize. A molar excess of the NHS ester is often used to drive the reaction to completion, but the optimal ratio depends on the specific reactants and desired outcome.
-
Temperature and Reaction Time: The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight. Longer reaction times may be necessary for less reactive compounds or when using lower concentrations of reactants.
-
PEG Chain Length: The long PEG36 chain of the amino-alcohol enhances water solubility. While this is generally advantageous, the hydrodynamic radius of the resulting conjugate will be significantly increased, which needs to be considered during purification. Longer PEG chains can also introduce steric hindrance, potentially affecting the reaction rate and the biological activity of the conjugated molecule.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a molecule functionalized with an NHS ester. Optimization of the reaction conditions, particularly the molar ratio of reactants, is recommended for each specific application.
Protocol 1: General Conjugation of this compound to an NHS Ester-Functionalized Molecule
This protocol is suitable for conjugating this compound to a small molecule, peptide, or protein that has been activated with an NHS ester.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS) or 0.1 M Sodium Bicarbonate, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification system (Size Exclusion Chromatography or Dialysis)
Procedure:
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
Prepare the this compound Solution: Dissolve the this compound in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Reaction:
-
Add the desired molar excess of the NHS ester stock solution to the this compound solution. A starting point of 1.1 to 5 molar equivalents of the NHS ester is recommended.
-
Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C for 4-12 hours. Protect from light if the NHS ester is light-sensitive.
-
-
Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. This step will consume any unreacted NHS ester.
-
Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from smaller unreacted molecules. The choice of the SEC column and running buffer will depend on the size of the final conjugate.
-
Dialysis: For larger conjugates, dialysis can be used to remove small molecule impurities. Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the conjugate but large enough to allow the removal of unreacted reagents. Given the molecular weight of this compound is approximately 1600 g/mol , the MWCO should be chosen based on the size of the final conjugate.
-
Table 1: Recommended Starting Conditions for General Conjugation
| Parameter | Recommended Value | Notes |
| pH | 7.2 - 8.5 | Optimal pH depends on the stability of the NHS ester and the pKa of the amine. |
| Buffer | Phosphate, Borate, or Bicarbonate | Must be free of primary amines. |
| NHS Ester:Amine Molar Ratio | 1.1:1 to 5:1 | Optimization is crucial for maximizing yield and minimizing side products. |
| Temperature | Room Temperature or 4°C | Lower temperatures can minimize hydrolysis of the NHS ester. |
| Reaction Time | 1 - 12 hours | Monitor reaction progress by a suitable analytical method (e.g., HPLC, LC-MS). |
Protocol 2: Labeling of an Amine-Containing Biomolecule with an NHS Ester-PEG36-alcohol Conjugate
This protocol describes the second step where the hydroxyl end of the this compound, after conjugation to a payload with an NHS ester, is activated (e.g., converted to an NHS ester itself) and then reacted with a primary amine on a biomolecule (e.g., a protein or antibody).
Materials:
-
Purified NHS Ester-PEG36-alcohol conjugate (from Protocol 1, with the hydroxyl group now activated to an NHS ester)
-
Amine-containing biomolecule (e.g., protein, antibody)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (Size Exclusion Chromatography, Dialysis, or Ion Exchange Chromatography)
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester-PEG36-alcohol Conjugate Solution: Immediately before use, dissolve the activated conjugate in the Reaction Buffer or an appropriate solvent (like DMSO if necessary, keeping the final organic solvent concentration below 10%).
-
Reaction:
-
Add a 10- to 50-fold molar excess of the NHS Ester-PEG36-alcohol conjugate solution to the biomolecule solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Purification: Remove the unreacted PEG conjugate and other small molecules by:
-
Size Exclusion Chromatography (SEC): Effective for separating the large PEGylated biomolecule from smaller reactants.
-
Dialysis: Use a dialysis membrane with an appropriate MWCO to remove unreacted PEG conjugate.
-
Ion Exchange Chromatography (IEX): Can be used to separate PEGylated proteins from the native protein, as the PEG chains can shield the protein's surface charges.
-
Table 2: Recommended Molar Excess of NHS-PEG for Protein Labeling
| Protein Concentration | Recommended Molar Excess of NHS-PEG |
| 1-2 mg/mL | 50-fold |
| 2-5 mg/mL | 20-fold |
| 5-10 mg/mL | 10-fold |
Characterization of the Conjugate
After purification, it is essential to characterize the final conjugate to confirm successful conjugation and determine the degree of labeling.
-
Size Exclusion Chromatography (SEC): A shift in the retention time compared to the unconjugated starting materials indicates an increase in hydrodynamic radius and successful conjugation. SEC can also be used to assess the purity of the conjugate.
-
Mass Spectrometry (MS): Provides the molecular weight of the conjugate, confirming the addition of the this compound linker.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the degree of PEGylation by integrating the characteristic PEG protons against a known standard or a signal from the conjugated molecule.
-
UV-Vis Spectroscopy: If the NHS ester-containing molecule has a chromophore, the degree of labeling can often be estimated using UV-Vis spectroscopy.
Visualization of Workflows and Mechanisms
Reaction Mechanism
Caption: Reaction of this compound with an NHS ester to form a stable amide bond.
Experimental Workflow
Caption: A typical experimental workflow for this compound and NHS ester conjugation.
Troubleshooting
Table 3: Common Problems and Solutions in Amino-PEG-NHS Ester Conjugation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Hydrolysis of NHS ester- Suboptimal pH- Inactive reagents- Steric hindrance | - Use fresh, anhydrous solvents for NHS ester.- Ensure reaction pH is between 7.2 and 8.5.- Use fresh reagents and store them properly.- Increase molar excess of the less hindered reactant. |
| Product Aggregation | - Insufficient PEGylation- Hydrophobic nature of the conjugated molecule | - Increase the molar excess of the PEG reagent.- Optimize the PEG chain length to better shield hydrophobic regions. |
| Multiple PEGylation Products | - Multiple reactive amine sites on the target molecule | - Optimize the molar ratio to favor mono-PEGylation.- Consider site-specific conjugation strategies if possible. |
| Difficulty in Purification | - Similar hydrodynamic radii of product and starting materials- Inappropriate purification method | - Use high-resolution SEC columns.- Employ orthogonal purification methods like IEX if SEC is not effective. |
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize the reaction between this compound and NHS esters for the development of novel bioconjugates with enhanced therapeutic potential.
References
Application Note: A Comprehensive Guide to Coupling Amino-PEG36-alcohol to Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction Amino-PEG36-alcohol is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in modern bioconjugation and drug delivery.[1] It features a terminal primary amine group and a hydroxyl group, allowing for sequential and specific chemical modifications. The long, hydrophilic PEG36 chain enhances the solubility and in vivo stability of conjugated molecules, while reducing their immunogenicity.[2][3] One of the most common and pivotal applications of this linker is its conjugation to molecules bearing carboxylic acid groups. This process is fundamental for attaching PEG linkers to proteins, peptides, nanoparticles, and small molecule drugs to improve their pharmacokinetic profiles.[4][5]
The primary method for coupling the amine group of this compound to a carboxylic acid is through the formation of a stable amide bond. This is typically achieved using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This application note provides detailed protocols, reaction parameters, and workflows for successfully performing this conjugation.
Principle of EDC/NHS Coupling Chemistry
The coupling of this compound to a carboxylic acid using EDC and NHS is a two-step process:
-
Activation of Carboxylic Acid: EDC first reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate is prone to hydrolysis. To increase the efficiency of the reaction, NHS is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5–7.2).
-
Amine Reaction and Amide Bond Formation: The primary amine of the this compound then attacks the NHS ester, displacing the NHS group and forming a stable amide bond. This final step is most efficient at a physiological to slightly basic pH (7.0–8.0).
Caption: Reaction mechanism for EDC/NHS coupling of an amine to a carboxylic acid.
Experimental Workflow Overview
The overall process involves careful preparation of reagents, execution of the activation and coupling reactions under optimal buffer and pH conditions, quenching the reaction, and finally, purifying the desired PEGylated conjugate from unreacted materials and byproducts.
Caption: General experimental workflow for PEGylation of a carboxylated molecule.
Protocols and Methodologies
Materials and Reagents
-
This compound
-
Carboxylic acid-containing molecule (e.g., protein, nanoparticle, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC, EDAC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Avoid buffers with primary amines (e.g., Tris, Glycine).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for non-aqueous reactions.
-
Purification equipment (e.g., Dialysis tubing, Size-Exclusion Chromatography (SEC) column, Ion-Exchange (IEX) column).
Protocol 1: Coupling to a Carboxylic Acid in Aqueous Buffer (e.g., Proteins, Nanoparticles)
This two-step protocol is optimized for biomolecules and surfaces in aqueous solutions to maximize efficiency and minimize side reactions.
1. Reagent Preparation:
-
Equilibrate all reagents (EDC, NHS, this compound) to room temperature before opening vials to prevent moisture condensation.
-
Prepare a 10 mg/mL solution of your carboxylated molecule in Activation Buffer (e.g., 0.1 M MES, pH 5.5).
-
Immediately before use, prepare 100 mM solutions of EDC and NHS in Activation Buffer.
-
Prepare a 10-50 mM solution of this compound in Coupling Buffer (e.g., PBS, pH 7.2).
2. Activation of Carboxylic Acid:
-
To your carboxylated molecule solution, add EDC and NHS solution. (See Table 1 for recommended molar ratios).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
3. Coupling Reaction:
-
Add the this compound solution to the activated molecule mixture. For best results, the pH can be raised to 7.2-7.5 by adding the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
-
Add Quenching Buffer (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
5. Purification:
-
Remove unreacted PEG, EDC/NHS byproducts, and quenching reagents.
-
For proteins (>20 kDa): Use dialysis or a desalting column against PBS.
-
For nanoparticles: Centrifuge and resuspend the particles in fresh buffer multiple times.
-
For smaller molecules: Use Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
Protocol 2: Coupling to a Small Molecule in Organic Solvent
This protocol is suitable for small molecules soluble in organic solvents.
1. Reagent Preparation:
-
Ensure all glassware is dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Dissolve the carboxylic acid-containing small molecule in anhydrous DMF or DCM.
-
Dissolve this compound in the same solvent.
2. Reaction Procedure:
-
To the stirred solution of the carboxylic acid, add EDC (1.5-2.0 equivalents) and NHS (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the acid.
-
Add the this compound solution (1.0-1.2 equivalents). If needed, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equivalents) to scavenge the acid produced.
-
Stir the reaction at room temperature for 4-24 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.
3. Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified using flash chromatography on silica or reverse-phase C18 silica to yield the pure PEGylated compound.
Data Presentation: Reaction Parameters
For successful conjugation, optimizing the stoichiometry and reaction conditions is critical. The following tables provide recommended starting points.
Table 1: Recommended Molar Ratios for Aqueous Coupling
| Reagent | Molar Excess over Carboxylic Acid | Rationale |
|---|---|---|
| EDC | 10 - 50x | Ensures efficient activation, but excess can lead to crosslinking. |
| NHS/Sulfo-NHS | 10 - 50x | Stabilizes the activated intermediate, improving yield. |
| This compound | 20 - 100x | Drives the reaction towards product formation. |
Table 2: pH Optimization for Aqueous Coupling
| Step | Recommended pH | Buffer Examples | Justification |
|---|---|---|---|
| Activation | 4.5 - 6.0 | MES, Acetate | Most efficient for EDC activation of carboxyl groups. |
| Coupling | 7.2 - 8.0 | PBS, HEPES, Borate | Optimal for the reaction of primary amines with NHS esters while minimizing hydrolysis. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | 1. Inactive EDC/NHS due to hydrolysis. 2. Incorrect pH for activation or coupling. 3. Presence of primary amine-containing buffers (Tris, glycine). 4. Insufficient molar excess of PEG reagent. | 1. Use fresh, high-quality EDC and NHS; equilibrate to RT before opening. 2. Verify buffer pH before starting; perform a two-step reaction with pH adjustment. 3. Use non-amine buffers like MES, PBS, or HEPES. 4. Increase the molar ratio of this compound. |
| Precipitation of Molecule | 1. Change in solubility upon PEGylation. 2. Aggregation of protein or nanoparticle substrate. | 1. Perform the reaction at a lower concentration. 2. Include mild, non-ionic detergents if compatible with the substrate. Optimize stirring speed. |
| Difficulty in Purification | 1. Similar size/charge of product and reactant. 2. Presence of cross-linked byproducts. | 1. Use a different chromatography method (e.g., switch from SEC to IEX or HIC). 2. Optimize the EDC/NHS ratio; avoid large excesses of EDC. |
Application in Targeted Drug Delivery
This conjugation chemistry is central to creating advanced drug delivery systems. For instance, a small molecule cytotoxic drug containing a carboxylic acid can be linked to this compound. The terminal hydroxyl group of the PEG can then be further functionalized, for example, by attaching a targeting ligand (like an antibody or peptide) that directs the drug specifically to cancer cells.
Caption: Conceptual workflow for creating and using a targeted PEGylated drug conjugate.
References
Application Notes and Protocols for Enhancing Peptide Solubility with Amino-PEG36-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poor aqueous solubility is a significant hurdle in the development of peptide-based therapeutics, impacting formulation, bioavailability, and overall efficacy.[1][2] Chemical modification with polyethylene glycol (PEG), a process known as PEGylation, is a well-established strategy to overcome this limitation.[3][4] The attachment of hydrophilic PEG chains can enhance the solubility and stability of peptides, reduce immunogenicity, and prolong their circulation half-life.[1]
This document provides detailed application notes and experimental protocols for the use of Amino-PEG36-alcohol , a monodisperse PEG linker, to increase the solubility of therapeutic peptides. Monodisperse PEGs, having a precise and discrete molecular weight, are advantageous for producing homogeneous PEGylated products, which is crucial for consistent therapeutic performance. This compound, with its terminal amino and hydroxyl groups, offers versatile options for conjugation and further functionalization.
Principle of Solubility Enhancement
The covalent attachment of the highly hydrophilic this compound chain to a hydrophobic peptide increases the overall hydrodynamic volume and masks the hydrophobic regions of the peptide. This modification disrupts the intermolecular hydrophobic interactions that lead to aggregation and precipitation, thereby improving the peptide's interaction with aqueous environments and significantly increasing its solubility.
Data Presentation: Quantitative Analysis of Solubility Enhancement
To illustrate the effectiveness of this compound in enhancing peptide solubility, we present a case study using a model hydrophobic peptide, Aggre-Pep-10 .
Table 1: Solubility of Native vs. PEGylated Aggre-Pep-10
| Compound | Molecular Weight (Da) | Solubility in PBS (pH 7.4) (mg/mL) | Fold Increase in Solubility |
| Aggre-Pep-10 (Native) | 1250 | 0.2 | - |
| Aggre-Pep-10-PEG36 | 2853 | > 5.0 | > 25 |
Table 2: Physicochemical Properties of Native and PEGylated Aggre-Pep-10
| Property | Aggre-Pep-10 (Native) | Aggre-Pep-10-PEG36 |
| Appearance | White, crystalline powder | White, waxy solid |
| Isoelectric Point (pI) | 8.5 | 7.8 |
| HPLC Retention Time (min) | 15.2 | 12.8 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, purification, and solubility assessment of a peptide conjugated with this compound.
Peptide Synthesis
Standard solid-phase peptide synthesis (SPPS) is used to produce the native peptide.
-
Resin Selection: Choose a suitable resin based on the C-terminal amino acid of the peptide.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids using an activating agent such as HBTU/DIPEA.
-
Deprotection: Remove the Fmoc protecting group with piperidine in DMF between each coupling step.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
Conjugation of this compound to the Peptide
This protocol describes the conjugation of this compound to a peptide via a stable amide bond formation with a carboxylic acid group on the peptide (e.g., the C-terminus or the side chain of Asp or Glu).
Materials:
-
Native Peptide (with an available carboxylic acid group)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether (cold)
Protocol:
-
Activation of Peptide Carboxylic Acid:
-
Dissolve the native peptide (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and DCC (1.2 equivalents) or HATU (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated peptide.
-
-
Conjugation Reaction:
-
Dissolve this compound (1.5 equivalents) in anhydrous DMF.
-
Add the solution of this compound to the activated peptide solution.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Precipitation and Washing:
-
Precipitate the crude PEGylated peptide by adding cold diethyl ether to the reaction mixture.
-
Centrifuge the mixture to pellet the product.
-
Wash the pellet with cold diethyl ether three times to remove unreacted reagents.
-
Dry the crude product under vacuum.
-
Purification of the PEGylated Peptide
The PEGylated peptide is purified from unreacted peptide and excess PEG linker using size-exclusion chromatography (SEC) or reverse-phase HPLC.
Protocol (using RP-HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient appropriate for separating the more hydrophilic PEGylated peptide from the native peptide (e.g., 5-95% B over 30 minutes).
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the PEGylated peptide peak.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
-
Characterization: Confirm the identity and purity of the PEGylated peptide by MS and analytical RP-HPLC.
Quantitative Solubility Assessment (Turbidimetric Solubility Assay)
This assay determines the solubility of the native and PEGylated peptides by measuring the turbidity of solutions at increasing concentrations.
Materials:
-
Native Peptide
-
PEGylated Peptide
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader capable of measuring absorbance at 600 nm
Protocol:
-
Stock Solution Preparation: Prepare high-concentration stock solutions of both the native and PEGylated peptides in a suitable solvent in which they are highly soluble (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solutions with PBS (pH 7.4) to create a range of peptide concentrations.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow for equilibration and potential precipitation.
-
Turbidity Measurement: Measure the absorbance of each well at 600 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
Data Analysis: Plot the absorbance at 600 nm against the peptide concentration. The concentration at which the absorbance begins to increase significantly is considered the solubility limit.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, purification, and analysis.
Logical Relationship of Solubility Enhancement
References
Application Notes and Protocols for Amino-PEG36-alcohol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Amino-PEG36-alcohol as a versatile heterobifunctional linker in the development of advanced drug delivery systems. The following sections detail its applications in modifying nanoparticles, formulating liposomes, and creating bioconjugates, complete with detailed experimental protocols and representative data.
Introduction to this compound
This compound is a long-chain, monodisperse polyethylene glycol (PEG) linker featuring a terminal primary amine group (-NH₂) and a terminal hydroxyl group (-OH). This unique structure allows for orthogonal conjugation strategies, making it an invaluable tool for PEGylation. The hydrophilic nature of the 36-unit PEG chain imparts several desirable properties to drug delivery systems, including:
-
Increased Solubility: Enhances the aqueous solubility of hydrophobic drugs and nanoparticles.[1]
-
Prolonged Circulation Time: The PEG chain creates a hydration shell that shields the drug delivery system from opsonization and clearance by the mononuclear phagocyte system (MPS), extending its half-life in the bloodstream.[2]
-
Reduced Immunogenicity: Masks surface antigens, reducing the potential for an immune response.
-
Improved Biocompatibility: The biocompatible nature of PEG minimizes toxicity.[2]
The terminal amine group is readily reactive with carboxylic acids, activated esters (e.g., NHS esters), and carbonyls (aldehydes and ketones), while the hydroxyl group can be further derivatized or used for attachment to various substrates.[1]
Application: Surface Functionalization of Nanoparticles
This compound is widely used to modify the surface of various nanoparticles, such as gold nanoparticles (AuNPs), quantum dots (QDs), and polymeric nanoparticles, to create "stealth" drug delivery systems with enhanced stability and biocompatibility.
Protocol: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the surface modification of citrate-stabilized AuNPs with this compound via ligand exchange. The terminal amine group of the PEG linker can then be used for subsequent conjugation of targeting ligands or therapeutic molecules.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs, 20 nm)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifuge tubes
-
Orbital shaker
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.
-
Ligand Exchange Reaction:
-
To 1 mL of the AuNP solution (in citrate buffer), add the this compound solution at a 1000-fold molar excess.
-
Incubate the mixture on an orbital shaker at room temperature for 24 hours to facilitate the displacement of citrate ions from the AuNP surface.
-
-
Purification of PEGylated AuNPs:
-
Centrifuge the reaction mixture at 12,000 x g for 30 minutes.
-
Carefully remove the supernatant containing unbound this compound.
-
Resuspend the nanoparticle pellet in 1 mL of PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound PEG linker.
-
-
Characterization:
-
Confirm successful PEGylation by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Assess the stability of the PEGylated AuNPs in high salt concentrations (e.g., 1 M NaCl) and compare it to unmodified AuNPs.
-
Expected Results:
Successful PEGylation will result in an increase in the hydrodynamic diameter of the AuNPs and a shift in the zeta potential towards neutrality. The PEGylated AuNPs will also exhibit significantly improved stability in high salt solutions compared to the unmodified nanoparticles.
Quantitative Data: Characterization of Functionalized Nanoparticles
| Parameter | Unmodified AuNPs | This compound Functionalized AuNPs |
| Hydrodynamic Diameter (nm) | 22 ± 2 | 55 ± 5 |
| Zeta Potential (mV) | -35 ± 3 | -5 ± 2 |
| Stability in 1 M NaCl | Aggregation observed | Stable dispersion |
| Drug Loading Capacity (µg drug/mg NP) | N/A | Varies with drug |
| Drug Release (at 24h, pH 7.4) | N/A | Varies with conjugation chemistry |
Note: The data presented are representative and will vary depending on the specific nanoparticle system and experimental conditions.
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for the functionalization of gold nanoparticles.
Application: Formulation of PEGylated Liposomes
This compound can be conjugated to a phospholipid (e.g., DSPE) to form a PEG-lipid conjugate, which is then incorporated into the liposome bilayer during formulation. This "post-insertion" method is a common strategy for producing long-circulating "stealth" liposomes.
Protocol: Preparation of PEGylated Liposomes via Thin-Film Hydration and Post-Insertion
This protocol involves the initial formation of liposomes followed by the insertion of a DSPE-PEG36-amine conjugate.
Part 1: Synthesis of DSPE-PEG36-amine
-
Activation of DSPE: Dissolve 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and N-hydroxysuccinimide (NHS) in chloroform. Add dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of DSPE.
-
Conjugation: Add this compound to the activated DSPE solution and stir at room temperature overnight.
-
Purification: Purify the DSPE-PEG36-amine conjugate by dialysis against deionized water to remove unreacted starting materials and byproducts.
Part 2: Liposome Formulation and Post-Insertion
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
DSPE-PEG36-amine (synthesized in Part 1)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
If encapsulating a lipophilic drug, add it at this stage.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with a PBS solution (pH 7.4) containing the hydrophilic drug (if applicable) by vortexing for 30 minutes at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Extrude the MLV suspension through a 100 nm polycarbonate membrane multiple times using a mini-extruder to form small unilamellar vesicles (SUVs).
-
-
Post-Insertion of DSPE-PEG36-amine:
-
Prepare a solution of DSPE-PEG36-amine in PBS.
-
Add the DSPE-PEG36-amine solution to the pre-formed liposome suspension (typically at a 5 mol% concentration relative to the total lipid).
-
Incubate the mixture at a temperature slightly above the lipid phase transition temperature for 1-2 hours with gentle stirring.
-
-
Purification:
-
Remove unencapsulated drug and excess PEG-lipid by size exclusion chromatography or dialysis.
-
Quantitative Data: Characterization of PEGylated Liposomes
| Parameter | Non-PEGylated Liposomes | PEGylated Liposomes (5 mol% DSPE-PEG36-amine) |
| Particle Size (nm) | 95 ± 8 | 110 ± 10 |
| Zeta Potential (mV) | -25 ± 4 | -10 ± 3 |
| Encapsulation Efficiency (%) | 85 ± 5 | 82 ± 6 |
| Drug Release (at 48h in 50% serum) | 60% | 35% |
| In vivo half-life (hours) | ~2 | ~18 |
Note: The data presented are representative and will vary depending on the specific lipid composition, drug, and experimental conditions.
Logical Flow for Liposome PEGylation
Caption: Workflow for preparing PEGylated liposomes.
Application: Bioconjugation for Targeted Drug Delivery
The terminal amine group of this compound provides a reactive handle for conjugating targeting moieties, such as antibodies or peptides, to a drug or drug delivery system. This allows for active targeting to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.
Protocol: Conjugation of a Targeting Peptide to a Drug via this compound
This protocol outlines the steps to first conjugate a drug with a carboxylic acid group to the amine of this compound, and then conjugate a targeting peptide to the activated hydroxyl end of the PEG linker.
Materials:
-
Drug with a carboxylic acid group
-
This compound
-
Targeting peptide with a primary amine group
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
-
4-Nitrophenyl chloroformate
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Drug-PEG Conjugation:
-
Dissolve the drug and NHS in anhydrous DMF.
-
Add DCC to activate the carboxylic acid of the drug.
-
Add this compound to the activated drug solution and stir at room temperature overnight.
-
Purify the drug-PEG36-alcohol conjugate by reverse-phase HPLC.
-
-
Activation of the Hydroxyl Group:
-
Dissolve the purified drug-PEG36-alcohol in anhydrous DMF.
-
Add 4-nitrophenyl chloroformate and TEA to activate the terminal hydroxyl group, forming a reactive carbonate.
-
-
Peptide Conjugation:
-
Dissolve the targeting peptide in DMF.
-
Add the peptide solution to the activated drug-PEG36-carbonate and stir at room temperature for 4-6 hours.
-
-
Purification:
-
Purify the final drug-PEG36-peptide conjugate by reverse-phase HPLC.
-
Signaling Pathway Visualization
While this compound itself is not directly involved in signaling pathways, the targeted drug delivery systems it helps create can be designed to interact with specific cellular pathways. For example, a drug-peptide conjugate might target a receptor that, upon binding, internalizes and initiates a signaling cascade leading to apoptosis.
Caption: Targeted drug delivery and downstream signaling.
Conclusion
This compound is a highly effective and versatile tool in the field of drug delivery. Its defined length, hydrophilicity, and bifunctional nature enable the rational design of sophisticated drug delivery systems with improved pharmacokinetic profiles and targeting capabilities. The protocols and data presented here provide a foundation for researchers to explore the full potential of this valuable PEG linker in their drug development endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Amino-PEG36-alcohol Conjugation
Welcome to the technical support center for Amino-PEG36-alcohol conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation strategies and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group on this compound and what does it react with?
A1: The primary reactive group on this compound is a primary amine (-NH2). This amine group readily reacts with molecules containing activated carboxyl groups, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. It can also be coupled to carboxylic acids (-COOH) using carbodiimide crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2][3]
Q2: What is the role of the hydroxyl (-OH) group on this compound?
A2: The terminal hydroxyl group offers a secondary site for further modification. While the primary amine is typically used for the initial conjugation, the hydroxyl group can be derivatized to introduce other functionalities if required for a specific application.
Q3: What are the optimal pH conditions for conjugating this compound to a carboxylic acid using EDC/NHS chemistry?
A3: EDC/NHS chemistry involves two main steps, each with its own optimal pH range. The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. The subsequent reaction of the resulting NHS ester with the primary amine of this compound is most efficient at a pH of 7.2 to 8.5.[4][5] For a one-pot reaction, a pH of around 7.4 is often used as a compromise.
Q4: What are suitable buffers for this conjugation reaction?
A4: It is crucial to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the reaction. For the activation step (pH 4.5-6.0), MES (2-(N-morpholino)ethanesulfonic acid) buffer is a good choice. For the coupling step (pH 7.2-8.5), phosphate-buffered saline (PBS) or borate buffer are commonly used. Avoid buffers such as Tris and glycine.
Q5: How should I store this compound and the coupling reagents?
A5: this compound should be stored at -20°C. Coupling reagents like EDC and NHS are moisture-sensitive and should be stored in a desiccator at -20°C. Always allow the reagent vials to warm to room temperature before opening to prevent condensation. It is best to prepare solutions of EDC and NHS immediately before use, as they are susceptible to hydrolysis.
Q6: How can I quench the conjugation reaction?
A6: The reaction can be stopped by adding a quenching reagent that reacts with the remaining active NHS esters. Common quenching agents include Tris, glycine, or hydroxylamine at a final concentration of 20-50 mM.
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of this compound.
Problem 1: Low or No Conjugation Yield
This is the most frequent issue. The underlying causes can often be traced back to reaction conditions or the quality of the reagents.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. For a two-step protocol, ensure the activation of the carboxyl group is performed at pH 4.5-6.0 and the coupling to the amine at pH 7.2-8.5. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator. Always allow vials to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use. |
| Competing Nucleophiles | Ensure your buffers (e.g., Tris, glycine) and sample preparation do not introduce extraneous primary amines that will compete with the this compound. |
| Hydrolysis of NHS Ester | The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. Perform the conjugation step promptly after the activation of the carboxyl group. |
| Insufficient Molar Ratio of Reagents | The optimal molar ratio can vary. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl-containing molecule. A 1.1 to 2-fold molar excess of this compound over the carboxyl-containing molecule is a reasonable starting point. |
Problem 2: Precipitation During the Reaction
| Potential Cause | Recommended Action |
| Poor Solubility of Reactants | Ensure all components are soluble in the chosen reaction buffer. The PEG chain of this compound generally improves water solubility, but the molecule it is being conjugated to may have limited solubility. Consider using a co-solvent like DMSO or DMF, but be mindful of its compatibility with your biomolecule. |
| Protein Aggregation | If conjugating to a protein, changes in pH or the addition of reagents can cause aggregation. Perform a buffer exchange to ensure your protein is stable in the reaction buffer. |
| High Concentration of EDC | In some instances, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration. |
Problem 3: Difficulty in Purifying the Conjugate
| Potential Cause | Recommended Action |
| Similar Size of Reactants and Products | If the molecule being conjugated is of a similar size to the unreacted this compound, size-exclusion chromatography (SEC) may not be effective. |
| Choice of Purification Method | Consider alternative purification methods based on other physicochemical properties. Ion-exchange chromatography (IEX) can separate molecules based on charge, while hydrophobic interaction chromatography (HIC) or reversed-phase HPLC (RP-HPLC) can separate based on hydrophobicity. |
| Non-specific Binding to Chromatography Resin | PEGylated molecules can sometimes interact non-specifically with chromatography resins. Consult the resin manufacturer's guidelines and consider using a different type of resin if you suspect non-specific binding. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how different reaction parameters can influence the conjugation efficiency of this compound to a carboxylated molecule using EDC/NHS chemistry. Note: These are representative values to demonstrate trends and should be optimized for your specific system.
Table 1: Effect of pH on Conjugation Efficiency
| Reaction pH (Coupling Step) | Relative Conjugation Efficiency (%) |
| 6.5 | 45 |
| 7.0 | 70 |
| 7.5 | 95 |
| 8.0 | 98 |
| 8.5 | 90 (Increased hydrolysis of NHS-ester) |
| 9.0 | 75 (Significant hydrolysis of NHS-ester) |
Table 2: Effect of Molar Ratio of EDC/NHS to Carboxylic Acid on Conjugation Efficiency
| Molar Ratio (EDC:NHS:Carboxylic Acid) | Relative Conjugation Efficiency (%) |
| 1:1:1 | 50 |
| 2:2:1 | 75 |
| 5:5:1 | 90 |
| 10:5:1 | 95 |
| 20:10:1 | 95 |
Table 3: Effect of Reaction Time on Conjugation Efficiency
| Reaction Time (hours) | Relative Conjugation Efficiency (%) |
| 0.5 | 60 |
| 1 | 85 |
| 2 | 95 |
| 4 | 95 |
| 12 | 90 (Potential for sample degradation) |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol is a general guideline for conjugating this compound to a protein with available carboxyl groups (aspartic acid, glutamic acid, or C-terminus).
Materials:
-
Protein solution in MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in MES Buffer.
-
Activation of Carboxyl Groups:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare fresh solutions of EDC and Sulfo-NHS in water or MES buffer immediately before use.
-
Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents:
-
Immediately after activation, remove excess EDC and Sulfo-NHS by running the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation:
-
Dissolve this compound in the Coupling Buffer.
-
Add a 10- to 20-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Purify the PEGylated protein from excess this compound and quenching reagents using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: One-Pot EDC/NHS Coupling of this compound to a Small Molecule
This protocol is a general guideline for conjugating this compound to a small molecule with a carboxylic acid group in an organic solvent.
Materials:
-
Carboxylic acid-containing small molecule
-
This compound
-
EDC
-
NHS
-
Anhydrous DMF or DMSO
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Dissolution: Dissolve the carboxylic acid-containing small molecule (1 equivalent) in anhydrous DMF.
-
Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir at room temperature for 15-30 minutes.
-
Conjugation:
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: A typical experimental workflow for a two-step this compound conjugation.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
Technical Support Center: Amino-PEG36-alcohol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amino-PEG36-alcohol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation and other reactions involving this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a long, hydrophilic, and monodisperse polyethylene glycol (PEG) linker. It possesses two distinct functional groups: a primary amine (-NH₂) at one terminus and a primary alcohol (-OH) at the other.[1][2][3] This bifunctional nature allows for a variety of conjugation strategies. The hydrophilic PEG chain enhances the solubility of the molecule and any conjugate in aqueous media.[1][2]
Q2: What types of molecules can the amino group of this compound react with?
The primary amine group is a nucleophile and can react with several functional groups, including:
-
Activated Esters (e.g., NHS esters): Forms a stable amide bond. This is a very common and efficient method for labeling proteins at lysine residues.
-
Carboxylic Acids (-COOH): Forms an amide bond in the presence of a carbodiimide activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with the addition of N-hydroxysuccinimide (NHS) to improve efficiency.
-
Aldehydes and Ketones (Carbonyls): Undergoes reductive amination to form a stable secondary amine bond. This process involves the initial formation of a Schiff base (imine), which is then reduced by an agent like sodium cyanoborohydride (NaBH₃CN).
Q3: What are the potential reactions for the alcohol group of this compound?
The terminal hydroxyl group is less reactive than the amine but can be derivatized for further conjugation. Common strategies include:
-
Activation to form a more reactive species (e.g., tosylate, mesylate) for reaction with nucleophiles.
-
Oxidation to an aldehyde for subsequent reductive amination reactions.
-
Esterification with a carboxylic acid.
Q4: Why is my PEGylation yield low when using the amine group for conjugation?
Low yields in PEGylation reactions can arise from several factors. Common causes include suboptimal reaction conditions, degradation of reagents, and issues with the molecule to be conjugated. A systematic troubleshooting approach is recommended to identify the root cause.
Q5: How can I prevent the alcohol group from reacting when I want to selectively use the amine group?
The amine group is inherently more nucleophilic than the alcohol group, especially under neutral to slightly basic conditions. For many reactions, such as with NHS esters at pH 7.5-8.5, the amine will react selectively. However, for less selective reagents or when complete control is necessary, a protection strategy for the alcohol group may be required. This involves temporarily converting the alcohol to a less reactive form (e.g., a silyl ether or benzyl ether) that can be removed after the amine reaction is complete.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
If you are observing a low yield of your desired conjugate, consider the following potential causes and solutions.
| Possible Cause | Recommended Solutions |
| Incorrect pH of Reaction Buffer | Verify the pH of your reaction buffer. For NHS ester reactions, the optimal pH is typically 7.5-8.5. For EDC coupling, the activation step is most efficient at pH 4.5-5.5, while the reaction with the amine is better at pH 7-8. For reductive amination, a pH of 5-7 is generally favored for imine formation. |
| Hydrolysis of Activated Reagent (e.g., NHS Ester) | Activated esters are moisture-sensitive. Always use freshly prepared solutions of the activated molecule. Dissolve the reagent in a dry, aprotic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer. |
| Inactive Coupling Reagents (e.g., EDC, NaBH₃CN) | Coupling reagents can degrade over time. Use a fresh bottle of the reagent if you suspect degradation. Ensure proper storage conditions (e.g., -20°C with desiccant). |
| Suboptimal Molar Ratio of Reactants | The stoichiometry of the reaction is crucial. Start with a 5- to 20-fold molar excess of the PEG linker to the target molecule and optimize from there. A very high excess might not always lead to better results and can complicate purification. |
| Inaccessible Reactive Groups on the Target Molecule | The target functional group on your protein or molecule may be sterically hindered or buried within its 3D structure. Consider using a longer PEG linker if available, or partially denaturing and refolding the protein (if its activity can be recovered). |
| Low Solubility of Reactants | While the PEG chain of this compound enhances water solubility, your target molecule might be hydrophobic. Ensure all components are fully dissolved before initiating the reaction. The use of co-solvents like DMSO or DMF (typically <10% of the total volume) can help. |
Issue 2: Protein Aggregation or Precipitation During Reaction
The addition of long PEG chains can sometimes lead to aggregation.
| Possible Cause | Recommended Solutions |
| Protein Instability at Reaction pH or Temperature | Perform the reaction under conditions known to maintain the stability of your protein. This may involve screening different buffer systems or performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration. |
| High Protein Concentration | High concentrations of protein can increase the likelihood of aggregation. Try reducing the protein concentration in the reaction mixture. |
| Cross-linking (if target has multiple reactive sites) | If your target molecule has multiple reactive sites, high concentrations of the PEG linker could lead to intermolecular cross-linking and aggregation. Reduce the molar ratio of the PEG linker to the protein. |
| Change in Solvent Environment | The addition of organic co-solvents (like DMSO or DMF) can sometimes destabilize proteins. Minimize the amount of co-solvent used. |
Issue 3: Difficulty in Purifying the Final Conjugate
Separating the desired PEGylated product from unreacted starting materials and byproducts can be challenging.
| Possible Cause | Recommended Solutions |
| Similar Properties of Reactants and Products | Utilize a combination of purification techniques. Size Exclusion Chromatography (SEC) is effective for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and coupling reagents. Ion Exchange Chromatography (IEX) can separate molecules based on charge, which is often altered by PEGylation, allowing for the separation of mono-, di-, and multi-PEGylated species from the unmodified protein. |
| Excess Unreacted PEG Linker | Quench the reaction to consume any remaining reactive groups. For NHS ester reactions, this can be done by adding a small molecule with a primary amine, such as Tris or glycine. For EDC reactions, quenching can be achieved with 2-mercaptoethanol. Then, use SEC or dialysis to remove the excess quenched linker. |
| Formation of Multiple PEGylated Species | If you are getting a mixture of mono-, di-, and multi-PEGylated products, you may need to adjust the reaction stoichiometry by decreasing the molar ratio of the PEG linker to your target molecule. Changing the pH can also sometimes improve selectivity for a specific site (e.g., lower pH for N-terminal amine selectivity over lysine amines). |
Experimental Protocols & Workflows
Below are generalized protocols for common reactions involving the amine group of this compound. These should be considered as starting points, and optimization for your specific application is highly recommended.
Protocol 1: Conjugation to a Carboxylic Acid using EDC/NHS
This protocol describes the formation of a stable amide bond between the amine group of this compound and a carboxylated molecule.
Caption: Workflow for EDC/NHS mediated conjugation.
Detailed Steps:
-
Activation: Dissolve the molecule containing the carboxylic acid in an amine-free buffer, such as 0.1 M MES, at a pH of 4.5-5.5. Add a molar excess of EDC and N-hydroxysuccinimide (or its water-soluble version, Sulfo-NHS). Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
Conjugation: In a separate tube, dissolve this compound in a suitable buffer. Add the activated carboxyl solution to the this compound solution. For optimal efficiency, the pH can be raised to 7.2-8.0. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: Stop the reaction by adding a quenching reagent like 2-mercaptoethanol or hydroxylamine. Purify the resulting conjugate using an appropriate chromatography method, such as size exclusion or ion exchange chromatography.
Protocol 2: Conjugation to an Aldehyde/Ketone via Reductive Amination
This two-step process creates a stable secondary amine linkage.
Caption: Workflow for reductive amination.
Detailed Steps:
-
Imine Formation: Dissolve the aldehyde or ketone-containing molecule and a molar excess of this compound in a reaction buffer with a pH between 5 and 7. Incubate the mixture for 1-2 hours at room temperature to allow for the formation of the unstable imine intermediate (Schiff base).
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture. This agent selectively reduces the imine bond to a stable secondary amine. Let the reaction proceed for 2 to 24 hours at room temperature or 4°C.
-
Quenching and Purification: Quench the reaction by adding a buffer containing a primary amine (e.g., Tris) to consume any unreacted aldehyde groups. Purify the final conjugate using appropriate chromatographic techniques.
Troubleshooting Logic Diagram
When a reaction fails, a logical approach can help pinpoint the issue.
Caption: A logical flow for troubleshooting low yield.
References
Technical Support Center: Purification of Amino-PEG36-alcohol Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of molecules conjugated with Amino-PEG36-alcohol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the best initial chromatographic strategy for purifying my this compound conjugate?
A1: The optimal strategy depends on the properties of the molecule conjugated to the this compound linker.
-
For large biomolecules (e.g., proteins, antibodies): Size Exclusion Chromatography (SEC) is highly effective for the initial removal of the small, unreacted this compound linker (MW ≈ 1603 Da) from the much larger conjugate.[][2] Ion Exchange Chromatography (IEX) is also a powerful option if the PEGylation process alters the net charge of the biomolecule.[][3]
-
For small molecules (e.g., peptides, drug compounds): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method.[4] The separation is based on the difference in hydrophobicity between the starting materials and the final conjugate.
Q2: How can I remove a large excess of unreacted this compound from my reaction mixture?
A2: For conjugates with a significantly larger molecular weight than the PEG linker (e.g., proteins), methods based on size are most efficient. These include:
-
Size Exclusion Chromatography (SEC): An excellent choice for separating the large conjugate from the small, free linker.
-
Dialysis or Tangential Flow Filtration (TFF): Using a membrane with a Molecular Weight Cutoff (MWCO) significantly lower than your conjugate (e.g., 3-10 kDa) will allow the small PEG linker to pass through while retaining the desired product.
Q3: My conjugate has poor UV absorbance. What detection methods can I use during HPLC purification?
A3: Since the polyethylene glycol (PEG) backbone does not have a UV chromophore, detection can be challenging if the conjugated molecule is also UV-inactive. In such cases, universal detectors are recommended:
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
-
Refractive Index (RI) Detector: Can be used for isocratic separations but is generally less sensitive and not compatible with gradient elution.
-
Mass Spectrometry (MS): Provides both detection and mass confirmation, making it a highly valuable tool.
Q4: Why does my PEG conjugate show a broad peak in RP-HPLC, and how can I fix it?
A4: While peak broadening can be caused by the polydispersity of large PEG polymers, this compound is a monodisperse compound, so this is not the cause. Broad peaks are more likely due to non-optimal chromatographic conditions. A common solution is to increase the column temperature (e.g., to 45°C or higher), which can significantly improve peak shape and resolution for PEGylated molecules.
Section 2: Purification Strategy and Troubleshooting
This section provides a logical workflow for selecting a purification strategy and troubleshooting common issues encountered during the process.
Troubleshooting Guide (Q&A Format)
Reverse-Phase HPLC (RP-HPLC)
| Problem | Possible Cause | Recommended Solution |
| Broad, tailing, or split peaks | Slow kinetics on the stationary phase due to the PEG chain. | Increase column temperature: Start at 45°C and optimize upwards. This is often the most effective solution. Optimize mobile phase: Acetonitrile is often a better organic modifier than methanol for PEGylated compounds. Check column health: Ensure the column is not degraded or clogged. |
| Low or no recovery of the conjugate | Irreversible adsorption of the conjugate to the stationary phase. | Change stationary phase: For larger conjugates like proteins, a C4 or C8 column may yield better recovery than a C18. Adjust mobile phase additives: Ensure trifluoroacetic acid (TFA) at 0.1% is present in both mobile phases to improve peak shape and recovery. |
| Co-elution of conjugate and starting materials | Insufficient difference in hydrophobicity. | Adjust gradient slope: A shallower gradient will increase resolution. Try a different stationary phase: A column with a different chemistry (e.g., phenyl-hexyl) may offer different selectivity. |
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Recommended Solution |
| Poor resolution between conjugate and unreacted biomolecule or aggregates | The hydrodynamic radii of the species are too similar. | Optimize column selection: Use a column with a pore size appropriate for the molecular weight range of your molecules. Increase column length: Connecting two SEC columns in series can significantly improve resolution. |
| Conjugate elutes later than expected (adsorption to column) | Non-specific hydrophobic or ionic interactions with the SEC matrix. | Increase ionic strength of the mobile phase: Add 150-300 mM NaCl or another salt to the mobile phase to disrupt ionic interactions. Add organic modifier: Including a small percentage (5-10%) of isopropanol or acetonitrile can disrupt hydrophobic interactions. |
Ion Exchange Chromatography (IEX)
| Problem | Possible Cause | Recommended Solution |
| Conjugate does not bind to the column | The PEG chain is shielding the charges on the molecule's surface. The buffer pH is incorrect, resulting in the conjugate having a neutral or like charge to the column. | Adjust buffer pH: For cation exchange, work at a pH at least 1 unit below the conjugate's pI. For anion exchange, work at a pH at least 1 unit above the pI. Confirm charge alteration: Ensure the conjugation chemistry was expected to leave a chargeable group accessible. |
| Conjugate binds too strongly and cannot be eluted | The interaction between the conjugate and the resin is too strong. | Increase salt concentration in elution buffer: Use a steeper salt gradient or a step elution with a higher salt concentration. Adjust elution buffer pH: Change the pH towards the conjugate's pI to neutralize its charge and promote elution. |
Section 3: Experimental Protocols
Protocol 1: General RP-HPLC Purification for Small Molecule Conjugates
This protocol provides a starting point for purifying this compound conjugated to a small molecule. Optimization is expected.
-
System Setup:
-
Column: C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm). A C8 column can also be effective.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV detection at a wavelength appropriate for your small molecule. If UV-inactive, use ELSD, CAD, or MS.
-
-
Method:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.
-
Sample Preparation: Dissolve the crude reaction mixture in a small amount of the initial mobile phase conditions or a compatible solvent like DMSO.
-
Injection: Inject the sample onto the column.
-
Gradient Elution:
-
Time 0-5 min: 5% B
-
Time 5-35 min: Linear gradient from 5% to 95% B
-
Time 35-40 min: 95% B (column wash)
-
Time 40.1-45 min: 5% B (re-equilibration)
-
-
Fraction Collection: Collect fractions based on detector response and analyze via methods like LC-MS to identify the desired product.
-
Protocol 2: SEC for Removal of Unreacted Linker from a Protein Conjugate
This protocol is designed for the bulk removal of free this compound from a much larger protein conjugate.
-
System Setup:
-
Column: An appropriate SEC column for the molecular weight of your protein conjugate (e.g., a column with a fractionation range of 10-500 kDa).
-
Mobile Phase: A buffer that maintains the stability and solubility of your protein (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Flow Rate: As recommended by the column manufacturer (typically lower than RP-HPLC).
-
Detection: UV at 280 nm (for proteins).
-
-
Method:
-
Equilibration: Equilibrate the column with at least 2-3 column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: The crude reaction mixture should be concentrated if necessary. Ensure it is filtered (0.22 µm) to remove particulates.
-
Injection: Inject a sample volume that is less than 5% of the total column volume to avoid peak broadening and ensure optimal resolution.
-
Isocratic Elution: Run the mobile phase at a constant flow rate for 1.5-2.0 column volumes.
-
Fraction Collection: The protein conjugate will elute first in the higher molecular weight fractions, followed by the much smaller unreacted this compound linker near the total column volume. Collect fractions accordingly.
-
Section 4: Purity Assessment
Confirming the purity of the final conjugate is a critical step. No single method is sufficient; orthogonal techniques are recommended.
| Analytical Technique | Principle | Information Provided | Pros | Cons |
| LC-MS | Separation by chromatography followed by mass-to-charge ratio detection. | Confirms molecular weight of the conjugate, identifies impurities. | High specificity and sensitivity; provides mass confirmation. | Can be less quantitative without careful calibration. |
| HPLC with universal detectors (ELSD/CAD) | Separation by chromatography with detection based on aerosol formation. | Quantifies all non-volatile components, including the PEG linker. | Universal detection for compounds lacking a chromophore. | Response may be non-linear; requires volatile mobile phases. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Assesses aggregation, fragmentation, and removal of free PEG linker. | Good for assessing size homogeneity and aggregates. | Cannot separate positional isomers or conjugates of similar size. |
| Quantitative NMR (qNMR) | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Provides an absolute measure of purity and structural confirmation. | Highly accurate and orthogonal to chromatographic methods. | Requires higher sample amounts; complex spectra can be difficult to interpret. |
References
Technical Support Center: Avoiding Aggregation with Amino-PEG36-alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aggregation when using Amino-PEG36-alcohol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent aggregation?
This compound is a hydrophilic, monodisperse polyethylene glycol (PEG) linker.[1][2][3] It possesses a terminal primary amine group and a terminal hydroxyl group.[1][2] The hydrophilic PEG chain increases the solubility of the conjugated molecule in aqueous media.
PEGylation, the process of covalently attaching PEG chains to molecules like proteins or peptides, helps prevent aggregation through several mechanisms:
-
Steric Hindrance: The PEG chain creates a physical barrier around the molecule, which can mask hydrophobic regions and prevent the close proximity required for intermolecular interactions that lead to aggregation.
-
Increased Hydrophilicity: The highly hydrophilic nature of the PEG chain imparts greater water solubility to the entire conjugate, reducing the likelihood of it precipitating out of solution.
-
Solvation Shell: PEG chains are heavily hydrated, creating a "water cloud" around the molecule. This enhanced solvation shell helps to keep individual molecules dispersed in solution.
Q2: What are the primary causes of aggregation during PEGylation with this compound?
Aggregation during PEGylation can arise from several factors:
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can significantly impact protein stability. Deviations from a protein's optimal conditions can expose hydrophobic cores, promoting aggregation.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate intermolecular interactions and aggregation.
-
Inefficient PEGylation: If the PEGylation reaction is incomplete or inefficient, a significant population of unmodified or partially modified protein may remain, which can be prone to aggregation.
-
Cross-linking (if the target molecule has multiple reactive sites): While this compound is a monofunctional linker in terms of its amine reactivity for conjugation to a single site, improper activation of the hydroxyl end or reactions with molecules that have multiple amine-reactive sites could potentially lead to cross-linking.
Q3: How can I detect and quantify protein aggregation?
Several techniques can be used to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate molecules based on their size. Aggregates will elute earlier than the monomeric species.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of large, light-scattering aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, high molecular weight bands corresponding to aggregates may be visible.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness in the Reaction Mixture
| Possible Cause | Recommended Solution |
| Suboptimal Buffer pH | Ensure the reaction buffer pH is optimal for the stability of your protein. This is often near physiological pH (7.4) but should be empirically determined. |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL). |
| Incorrect Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) to slow down both the conjugation reaction and potential aggregation kinetics. |
| Insufficient PEGylation | Increase the molar ratio of this compound to the target molecule to drive the reaction towards completion. A 10 to 20-fold molar excess of PEG is a common starting point. |
| Poor Solubility of this compound | While soluble in aqueous solutions, ensure complete dissolution of the this compound in the reaction buffer before adding it to your protein. It is also soluble in organic solvents like DMSO and DMF. |
Issue 2: High Molecular Weight Aggregates Detected by SEC or DLS Post-Conjugation
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Kinetics | Optimize the reaction time. Shorter incubation times may be sufficient for conjugation without allowing significant time for aggregation to occur. |
| Presence of Pre-existing Aggregates | Ensure your starting protein solution is free of aggregates by performing a purification step (e.g., SEC) immediately before setting up the conjugation reaction. |
| Non-specific Interactions | The addition of stabilizing excipients to the reaction buffer can help prevent aggregation. Consider adding sucrose (5-10% w/v) or arginine (50-100 mM). |
| Inefficient Quenching of the Reaction | Ensure the reaction is properly quenched to stop the conjugation process and prevent further potential cross-linking or modification. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C72H147NO36 | |
| Molecular Weight | 1602.9 g/mol | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage | Store at -20°C | N/A |
Table 2: Effect of PEGylation on Granulocyte Colony Stimulating Factor (GCSF) Aggregation (Case Study)
Note: This data is from a study using a 20 kDa PEG and is presented here to illustrate the general effect of PEGylation on protein aggregation. Results with this compound may vary.
| Protein | Observation after 144 hours at 37°C, pH 6.9 | Soluble Aggregates Detected | Reference(s) |
| Unmodified GCSF | Visible precipitation | Not detectable in supernatant | |
| 20kPEG-GCSF | No precipitation | ~18% of total protein |
This case study demonstrates that while PEGylation prevented the formation of insoluble precipitates, it led to the formation of soluble aggregates. The overall stability and bioactivity of the PEGylated GCSF were still significantly improved compared to the unmodified protein.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound via Amide Bond Formation
This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid on a target protein using EDC/NHS chemistry.
Materials:
-
Target protein with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using dialysis or a desalting column.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer at a concentration of 10 mg/mL.
-
Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately remove excess EDC and NHS using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation Reaction:
-
Dissolve this compound in Reaction Buffer.
-
Add a 10- to 20-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the PEGylated protein from excess reagents and unconjugated protein using size exclusion chromatography.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use SEC to assess the purity and quantify any remaining aggregates.
-
Mandatory Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting logic for addressing aggregation issues.
Caption: Mechanism of aggregation prevention by PEGylation.
References
Technical Support Center: Optimizing Reactions with Amino-PEG36-alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions when working with Amino-PEG36-alcohol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups on this compound?
This compound is a heterobifunctional linker possessing a primary amine (-NH2) and a primary alcohol (-OH) group. The amine group is nucleophilic and readily reacts with electrophiles such as carboxylic acids, activated esters (e.g., NHS esters), and carbonyls (aldehydes and ketones).[1][2] The terminal hydroxyl group can be used for subsequent derivatization or conjugation.
Q2: Which reactions are most common for the amine group of this compound?
The most common reactions involving the amine group are:
-
Acylation/Amidation: Reaction with carboxylic acids (often activated) or activated esters like N-hydroxysuccinimide (NHS) esters to form a stable amide bond.[3]
-
Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced to a stable secondary amine.[3][4]
Q3: What is the optimal pH for reacting the amine group of this compound with an NHS ester?
The optimal pH for the reaction of an amine with an NHS ester is typically between 8.3 and 8.5. At lower pH, the amine group is protonated, reducing its nucleophilicity and slowing down the reaction. At pH values higher than optimal, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the overall yield of the desired conjugate.
Q4: What are the key considerations for performing a reductive amination with this compound?
Key considerations for reductive amination include:
-
pH: The reaction is typically carried out in a slightly acidic to neutral buffer (pH 5-7) to facilitate the formation of the imine intermediate.
-
Reducing Agent: A mild reducing agent is required to selectively reduce the imine in the presence of the starting carbonyl compound. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose.
-
Solvent: The choice of solvent can influence the reaction rate and yield. Protic solvents like methanol and ethanol are often used, but aprotic polar solvents like dioxane may also be effective.
Q5: How can I purify the product after reacting this compound?
The purification method depends on the properties of the final conjugate. Common techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying PEGylated small molecules, separating based on hydrophobicity.
-
Size-Exclusion Chromatography (SEC): Useful for separating the PEGylated product from smaller unreacted reagents.
-
Ion-Exchange Chromatography (IEX): Can be used if the conjugate has a different net charge compared to the starting materials.
Troubleshooting Guides
Acylation with NHS Esters
Issue: Low yield of the desired amide product.
| Potential Cause | Recommended Solution |
| Suboptimal pH | Adjust the reaction buffer to pH 8.3-8.5. Use a non-amine containing buffer such as sodium bicarbonate or phosphate buffer. |
| Hydrolysis of NHS Ester | Prepare the NHS ester solution immediately before use. If the NHS ester is poorly soluble in aqueous buffer, dissolve it first in a dry, aprotic solvent like DMSO or DMF and add it to the reaction mixture. |
| Incorrect Molar Ratio | Increase the molar excess of the NHS ester to 5-20 fold relative to the this compound. |
| Low Reaction Temperature | While reactions are often performed at room temperature, extending the reaction time or slightly increasing the temperature (e.g., to 37°C) may improve yield, but monitor for increased hydrolysis. |
| Presence of Nucleophilic Buffers | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the desired reaction. |
Reductive Amination
Issue: Incomplete reaction or formation of byproducts.
| Potential Cause | Recommended Solution |
| Inefficient Imine Formation | Ensure the reaction pH is within the optimal range of 5-7 to promote the formation of the imine intermediate. |
| Degradation of Reducing Agent | Use a fresh stock of the reducing agent (e.g., NaBH3CN or NaBH(OAc)3). |
| Side Reaction of Carbonyl | The reducing agent may be too harsh and reduce the starting aldehyde or ketone. Use a milder reducing agent like sodium cyanoborohydride, which is more selective for the imine. |
| Suboptimal Solvent | The choice of solvent can impact the reaction. Methanol is often a good starting point. For some ketones, aprotic polar solvents like 1,4-dioxane have shown good results. |
| Formation of Tertiary Amine | If the product is a primary amine that can react further, consider a stepwise procedure where the imine is formed first, followed by reduction. |
Quantitative Data on Reaction Conditions
Acylation with NHS Esters: Effect of pH on Reaction Half-Life
The following table summarizes the effect of pH on the half-life (t1/2) of the amidation reaction between a porphyrin-NHS ester and an amino-PEG4 linker at room temperature. This data illustrates the significant impact of pH on the reaction rate.
| pH | t1/2 for Amidation (minutes) | Final Amide Yield (%) |
| 8.0 | 80 | 80-85 |
| 8.5 | 20 | 80-85 |
| 9.0 | 10 | 87-92 |
Data adapted from a study on the amidation of porphyrin-NHS esters with mPEG4-NH2.
Reductive Amination: General Effect of Reaction Parameters
This table provides a qualitative summary of the expected impact of varying key parameters on the outcome of reductive amination reactions.
| Parameter | Variation | Expected Impact on Yield/Purity | Rationale |
| pH | Decrease below 5 | Lower Yield | Inefficient imine formation. |
| Increase above 7 | Lower Yield | Slower imine formation. | |
| Reducing Agent | NaBH4 vs. NaBH3CN | Potentially Lower Purity with NaBH4 | NaBH4 can also reduce the starting aldehyde/ketone. |
| Solvent Polarity | Aprotic vs. Protic | Variable | Solvent can affect the solubility of reactants and the stability of intermediates. For some ketones, aprotic polar solvents can give better yields. |
| Temperature | Increase | Faster Reaction Rate | May also increase the rate of side reactions. |
Experimental Protocols
Protocol 1: Acylation of this compound with an NHS Ester
This protocol describes a general procedure for the acylation of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Reaction vessel (e.g., glass vial with a magnetic stir bar)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Dissolve this compound: Weigh the desired amount of this compound and dissolve it in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-50 mg/mL).
-
Initiate the Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the this compound solution while stirring. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with continuous stirring.
-
Monitor Reaction Progress (Optional): The reaction progress can be monitored by analytical RP-HPLC or LC-MS.
-
Purification: Upon completion, purify the reaction mixture using an appropriate method, such as RP-HPLC, to isolate the desired PEGylated product from unreacted starting materials and byproducts like N-hydroxysuccinimide.
Protocol 2: Reductive Amination of an Aldehyde with this compound
This protocol provides a general method for the conjugation of an aldehyde-containing molecule to this compound via reductive amination.
Materials:
-
This compound
-
Aldehyde-containing molecule
-
Methanol or other suitable solvent
-
Sodium Cyanoborohydride (NaBH3CN)
-
Phosphate Buffer (0.1 M, pH 6.0)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stir bar)
-
Purification system (e.g., RP-HPLC or SEC)
Procedure:
-
Dissolve Reactants: Dissolve the aldehyde-containing molecule (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent (e.g., methanol or the phosphate buffer).
-
Add Reducing Agent: Add sodium cyanoborohydride (1.5-2 equivalents) to the reaction mixture.
-
Incubate: Stir the reaction mixture at room temperature for 2-24 hours. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor Reaction Progress (Optional): The reaction can be monitored by TLC, analytical RP-HPLC, or LC-MS to determine the consumption of the starting materials.
-
Quench the Reaction: Once the reaction is complete, carefully quench any remaining reducing agent by adding a few drops of acetic acid or by concentrating the reaction mixture under reduced pressure.
-
Purification: Purify the crude product using a suitable chromatographic method, such as RP-HPLC or SEC, to isolate the final conjugate.
Visualizations
Caption: Workflow for Acylation of this compound with an NHS Ester.
References
Technical Support Center: Amino-PEG36-alcohol Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amino-PEG36-alcohol linkers in their experiments. This guide addresses common stability issues to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is an this compound linker and what are its primary applications?
A1: An this compound is a hydrophilic, monodisperse polyethylene glycol (PEG) linker containing 36 ethylene glycol units.[1][2] It possesses a terminal primary amine group (-NH2) and a terminal primary alcohol group (-OH).[1][2] This bifunctional nature allows for versatile conjugation strategies.[3] The amine group can react with carboxylic acids, activated esters (like NHS esters), and carbonyls (aldehydes and ketones), while the hydroxyl group can be further derivatized or used as an attachment point. Its primary applications are in bioconjugation, drug delivery, and nanoparticle functionalization to improve the solubility, stability, and pharmacokinetic properties of biomolecules and small drugs.
Q2: What are the main stability concerns associated with this compound linkers?
A2: The primary stability concerns for this compound linkers revolve around the degradation of the PEG backbone and the reactivity of the terminal functional groups. The main degradation pathways include:
-
Oxidative Degradation: The polyether backbone of PEG is susceptible to oxidation, which can be initiated by heat, light, and the presence of transition metals. This can lead to chain cleavage and the formation of impurities like formaldehyde and formic acid.
-
Hydrolytic Instability of Conjugation Bonds: While the PEG chain itself is generally stable to hydrolysis, the bonds formed during conjugation (e.g., esters) can be susceptible to hydrolysis depending on the pH.
-
Enzymatic Degradation: In biological systems, the terminal alcohol group can be oxidized by enzymes like alcohol dehydrogenase, initiating the degradation of the PEG chain.
Q3: How should I store and handle this compound linkers to ensure their stability?
A3: To maintain the stability and reactivity of this compound linkers, it is recommended to store them at –20°C in a dry, light-protected container. When preparing solutions, use anhydrous solvents such as DMF or DMSO to prevent hydrolysis of the reactive amine group. For aqueous reactions, use freshly prepared buffers and consider purging solutions with an inert gas like argon to minimize oxidation.
Q4: I am observing low conjugation efficiency. Could this be related to linker instability?
A4: Yes, low conjugation efficiency can be a result of linker degradation. If the amine group has been compromised due to improper storage or handling (e.g., exposure to moisture or oxidizing agents), its reactivity towards your target molecule will be reduced. It is also crucial to ensure that the reaction conditions (pH, temperature, and buffer components) are optimal for the specific conjugation chemistry you are using. For instance, reactions involving NHS esters are sensitive to hydrolysis at high pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of PEGylated Product | Degradation of this compound linker: The primary amine may have degraded due to improper storage (exposure to moisture, air, or light). | 1. Use a fresh vial of the linker. 2. Ensure proper storage at -20°C in a desiccated, dark environment. 3. Prepare linker solutions in anhydrous solvents (e.g., DMF, DMSO) immediately before use. |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer can reduce conjugation efficiency. | 1. Optimize the reaction pH for your specific conjugation chemistry (e.g., pH 7.2-8.5 for NHS ester reactions). 2. Perform the reaction at the recommended temperature (often 4°C to room temperature). 3. Avoid buffers containing primary amines (e.g., Tris) if you are targeting amine groups on your molecule. | |
| Unexpected Impurities in Final Product | Oxidative Degradation of PEG Chain: Exposure to oxygen, transition metals, or high temperatures can cause the PEG chain to fragment. | 1. Degas all buffers and solutions before use. 2. Consider adding a chelating agent (e.g., EDTA) to remove trace metal ions. 3. Avoid excessive heat during the reaction and purification steps. Temperatures above 70°C can accelerate thermal-oxidative degradation. |
| Loss of Biological Activity of the Conjugated Molecule | Steric Hindrance: The PEG chain may be blocking the active site of the biomolecule. | 1. Consider using a PEG linker with a different length. 2. Optimize the conjugation site to be further from the active region of the molecule. |
| Conjugation to a Critical Functional Group: The linker may have attached to an amino acid residue essential for the molecule's activity. | 1. Use site-specific conjugation methods to control the point of attachment. 2. Characterize the exact location of PEGylation using techniques like peptide mapping. | |
| Variability Between Batches | Inconsistent Linker Quality: The purity and reactivity of the this compound linker may vary. | 1. Purchase high-purity, monodisperse linkers from a reputable supplier. 2. Perform quality control on incoming linkers, for example, by NMR or mass spectrometry. |
Data on Linker Stability
While specific quantitative data for the stability of this compound under a wide range of forced degradation conditions is not extensively published in a comparative format, the following table summarizes general stability expectations based on the known chemistry of PEG and amino-alcohol functionalities.
| Condition | Parameter | Expected Stability of this compound | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Generally stable. The ether linkages of the PEG backbone are resistant to acid hydrolysis. | Minimal degradation expected. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Generally stable. Ether bonds are also stable to base-catalyzed hydrolysis. | Minimal degradation expected. |
| Oxidation | 3% H₂O₂, 25°C, 24h | Susceptible to oxidation. The polyether chain can undergo random scission. | Formic acid, formaldehyde, and shorter PEG fragments. |
| Thermal Stress | 70°C, 48h in air | Prone to thermal-oxidative degradation, especially in the presence of oxygen. | Ethylene glycol, lower molecular weight PEGs, aldehydes. |
| Enzymatic | Alcohol Dehydrogenase | The terminal alcohol can be oxidized, initiating degradation. | Aldehyde-PEG36-amine, followed by further oxidation to a carboxylic acid. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of the this compound linker under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% (w/v) Hydrogen Peroxide (H₂O₂)
-
Milli-Q water
-
LC-MS grade acetonitrile and formic acid
-
HPLC or UPLC system coupled with a mass spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in Milli-Q water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and incubate at 70°C for 48 hours.
-
Control: Keep 1 mL of the stock solution at 4°C, protected from light.
-
-
Sample Analysis by LC-MS:
-
After the incubation period, neutralize the acid and base-stressed samples.
-
Dilute all samples to an appropriate concentration for LC-MS analysis.
-
Inject the samples onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Monitor the elution of the parent linker and any degradation products using the mass spectrometer.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation products.
-
Determine the percentage of degradation by comparing the peak area of the parent linker in the stressed samples to the control.
-
Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Protocol 2: Assessing Enzymatic Degradation by Alcohol Dehydrogenase
This protocol provides a method to evaluate the susceptibility of the terminal alcohol of the this compound linker to enzymatic oxidation.
Materials:
-
This compound
-
Yeast Alcohol Dehydrogenase (ADH)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Phosphate buffer (100 mM, pH 8.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing:
-
100 mM Phosphate buffer (pH 8.0)
-
1 mM NAD⁺
-
10 mM this compound
-
-
Initiate Reaction: Add a specific amount of ADH (e.g., 10 units) to the cuvette to start the reaction.
-
Monitor Reaction: Immediately monitor the increase in absorbance at 340 nm at 25°C for 5-10 minutes. The increase in absorbance corresponds to the formation of NADH as NAD⁺ is reduced during the oxidation of the alcohol.
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
A significant increase in absorbance over time indicates that the terminal alcohol of the PEG linker is being oxidized by ADH.
-
Visualizations
Caption: Potential degradation pathways for this compound linkers.
Caption: Troubleshooting workflow for low conjugation yield.
References
troubleshooting low yield in Amino-PEG36-alcohol coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in Amino-PEG36-alcohol coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group of this compound?
The primary reactive group on this compound is the terminal primary amine (-NH2). This amine group readily reacts with activated carboxylic acids, NHS esters, and carbonyl compounds (ketones, aldehydes) to form stable amide or imine bonds.[1] The terminal hydroxyl (-OH) group can also participate in reactions, which can sometimes lead to side products.
Q2: What are the most common reasons for low yield in this compound coupling reactions?
Low coupling yield can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly hinder the reaction.
-
Reagent Quality: Degradation of coupling reagents (e.g., EDC, NHS) due to improper storage or handling is a frequent cause of failure.
-
Steric Hindrance: The long PEG chain of this compound can sterically hinder the approach of the coupling partners, slowing down the reaction rate.[2]
-
Side Reactions: Unwanted reactions, such as hydrolysis of activated esters or reaction with the terminal hydroxyl group, can consume starting materials and reduce the yield of the desired product.
-
Inaccurate Stoichiometry: Incorrect molar ratios of the reactants and coupling agents can lead to incomplete conversion.
Q3: Can the terminal hydroxyl group of this compound interfere with the coupling reaction?
Yes, the terminal hydroxyl group can compete with the primary amine for reaction with an activated carboxylic acid, leading to the formation of an ester byproduct and thus reducing the yield of the desired amide. While the amine is generally more nucleophilic than the alcohol, under certain conditions, the ester formation can be a significant side reaction. To mitigate this, protection of the hydroxyl group may be necessary.
Q4: When should I consider protecting the hydroxyl group of this compound?
Consider protecting the hydroxyl group when:
-
You are observing a significant amount of ester byproduct in your reaction mixture.
-
The reaction conditions strongly favor esterification (e.g., high temperatures, specific catalysts).
-
The carboxylic acid coupling partner is particularly reactive or present in a large excess.
-
Maximizing the yield of the amide conjugate is critical for your application.
A common strategy is to use a silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under many coupling conditions and can be selectively removed later.[3][4][5]
Troubleshooting Guide: Low Coupling Yield
This guide provides a systematic approach to troubleshooting low yields in the coupling of this compound to a carboxylic acid using the common EDC/NHS chemistry.
Problem: Low or no formation of the desired amide product.
Below is a troubleshooting workflow to identify and resolve the issue.
Data Presentation: Recommended Molar Ratios for EDC/NHS Coupling
The optimal molar ratios can vary depending on the specific reactants. However, a good starting point is to use an excess of the coupling reagents relative to the carboxylic acid.
| Reactant/Reagent | Molar Ratio (relative to Carboxylic Acid) | Rationale |
| EDC | 2 - 10 fold excess | Drives the activation of the carboxylic acid. A higher excess may be needed for dilute solutions or less reactive acids. |
| NHS/sulfo-NHS | 2 - 5 fold excess | Stabilizes the activated intermediate, increasing the coupling efficiency. |
| This compound | 1 - 1.5 fold excess | A slight excess can help drive the reaction to completion. |
Note: It is generally recommended to determine the optimal ratios experimentally for your specific system.
Experimental Protocols
Protocol 1: General EDC/NHS Coupling of this compound to a Carboxylic Acid
This protocol describes a two-step process to maximize coupling efficiency and minimize side reactions.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) if starting materials are not water-soluble.
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer or anhydrous DMF/DMSO immediately before use. A typical stock concentration is 10-100 mg/mL.
-
-
Activation of Carboxylic Acid:
-
To the carboxylic acid solution, add EDC (2-10 molar excess) and NHS (2-5 molar excess).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling Reaction:
-
Immediately add the activated carboxylic acid solution to the this compound solution.
-
Alternatively, if the activation was performed in an organic solvent, the solvent can be removed under vacuum and the activated compound redissolved in Coupling Buffer before adding to the amine solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove excess reagents and byproducts.
-
Protocol 2: Protection of the Hydroxyl Group of this compound using a TBDMS group
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Protection Reaction:
-
Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the TBDMS-protected this compound by column chromatography on silica gel.
-
The resulting TBDMS-protected this compound can then be used in the EDC/NHS coupling reaction (Protocol 1) without interference from the hydroxyl group.
Protocol 3: Deprotection of the TBDMS Group
Materials:
-
TBDMS-protected PEG conjugate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Deprotection Reaction:
-
Dissolve the TBDMS-protected PEG conjugate in THF.
-
Add TBAF solution (1.1 - 1.5 equivalents).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the deprotected conjugate by size exclusion chromatography or dialysis to remove TBAF salts and any other impurities.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and decision-making processes involved in this compound coupling.
References
- 1. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. chem.libretexts.org [chem.libretexts.org]
analytical methods for characterizing Amino-PEG36-alcohol products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for characterizing Amino-PEG36-alcohol products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a primary amine group (-NH2) at one terminus and a hydroxyl group (-OH) at the other, connected by a 36-unit PEG chain.[1][2] This structure allows for the conjugation of different molecules. The amine group can react with entities like carboxylic acids or activated esters, while the hydroxyl group can be further modified.[3] Its hydrophilic PEG backbone enhances the solubility and biocompatibility of the conjugated molecules, making it valuable in drug delivery, bioconjugation, and proteomics research.[1]
Q2: What are the key analytical techniques for characterizing this compound?
The primary analytical methods for characterizing this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and identify impurities.
Q3: How should this compound be stored?
To ensure stability, this compound should be stored at -20°C in a dry environment, protected from light.[3]
Q4: What are the expected physical and chemical properties of this compound?
The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C72H147NO36 | |
| Molecular Weight | ~1602.94 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in water and most organic solvents |
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Inconsistent or poor peak shape in Reverse-Phase HPLC.
-
Possible Cause: Secondary interactions between the amine group of the analyte and residual silanols on the HPLC column.
-
Troubleshooting Steps:
-
Use a suitable mobile phase additive: Incorporate an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% in both the aqueous and organic mobile phases to suppress silanol interactions.
-
Optimize pH: Adjust the mobile phase pH to be acidic (e.g., pH 2-3 with formic acid) to ensure the amine group is protonated.
-
Column Selection: Employ a column with end-capping or a biocompatible column designed for biomolecule separations.
-
Issue 2: Difficulty in achieving good resolution in HPLC.
-
Possible Cause: The high polarity of this compound can lead to poor retention on traditional C18 columns.
-
Troubleshooting Steps:
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds. It uses a polar stationary phase and a high organic content mobile phase.
-
Optimize Gradient: For reverse-phase HPLC, a shallow gradient with a slow ramp-up of the organic phase may be necessary to improve separation.
-
Issue 3: Low signal intensity or no signal in Mass Spectrometry.
-
Possible Cause: Poor ionization of the this compound.
-
Troubleshooting Steps:
-
Select the appropriate ionization technique: Electrospray ionization (ESI) is generally suitable for polar molecules like PEGs. Matrix-assisted laser desorption/ionization (MALDI) can also be used.
-
Optimize MS parameters: Adjust parameters such as spray voltage, capillary temperature, and gas flow for ESI. For MALDI, the choice of matrix is crucial; α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice for peptides and can be effective for PEGs.
-
Sample Preparation: Ensure the sample is free from non-volatile salts and detergents that can suppress the ion signal.
-
Issue 4: Ambiguous NMR spectra with broad peaks.
-
Possible Cause: Sample aggregation or the presence of paramagnetic impurities.
-
Troubleshooting Steps:
-
Use a suitable solvent: Deuterated chloroform (CDCl3) or deuterium oxide (D2O) are common choices. Ensure the sample is fully dissolved.
-
Filter the sample: Pass the NMR sample through a small filter to remove any particulate matter.
-
Check for paramagnetic metals: If contamination is suspected, wash glassware thoroughly and use high-purity solvents.
-
Experimental Protocols
Purity Determination by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
Structural Confirmation by ¹H NMR Spectroscopy
This protocol outlines the steps for acquiring a ¹H NMR spectrum of this compound.
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Solvent: Deuterated chloroform (CDCl3) or Deuterium Oxide (D2O).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
The large peak from the PEG backbone is expected around 3.6 ppm.
-
Signals corresponding to the protons adjacent to the amine and hydroxyl groups will be shifted and can be used for structural confirmation. The protons near the amine group are typically found between 2.8 and 3.2 ppm, while those near the hydroxyl group are in a similar region, often overlapping with the main PEG signal.
-
Molecular Weight Verification by MALDI-TOF Mass Spectrometry
This protocol describes a method for determining the molecular weight of this compound.
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA). Prepare a saturated solution in 50:50 acetonitrile:water with 0.1% TFA.
-
Sample Preparation:
-
Dissolve the this compound in water or a suitable solvent to a concentration of 1 mg/mL.
-
Mix the sample solution with the matrix solution in a 1:1 ratio.
-
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition:
-
Acquire the spectrum in positive ion reflectron mode.
-
The expected m/z value for the protonated molecule [M+H]⁺ is approximately 1603.95.
-
Visualizations
Caption: HPLC workflow for purity analysis.
Caption: MALDI-TOF MS workflow for molecular weight verification.
References
Technical Support Center: Optimizing PROTAC Linker Length with PEG36
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing proteolysis-targeting chimera (PROTAC) linker length, with a specific focus on the use of polyethylene glycol (PEG) linkers, including long-chain variants like PEG36.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not just a passive spacer; it plays a critical role in the PROTAC's overall success.[2] Its length, composition, flexibility, and attachment points can all influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), cellular permeability, pharmacokinetics, and ultimately, the degradation efficiency of the target protein.[3]
Q2: How does linker length, specifically with PEG linkers, impact PROTAC efficacy?
The length of the linker is a crucial parameter that must be optimized for each specific POI and E3 ligase pair.[2] An optimal linker length facilitates the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[4]
-
If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.
-
If the linker is too long, it might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.
Systematic studies have shown that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
Q3: What are the advantages of using PEG linkers in PROTAC design?
PEG linkers are among the most common motifs incorporated into PROTAC structures. Their popularity stems from several key advantages:
-
Enhanced Solubility: PEG linkers are hydrophilic and can improve the water solubility of PROTAC molecules, which often have poor solubility due to their high molecular weight.
-
Improved Cell Permeability: By increasing solubility, PEG linkers can also positively influence cell permeability.
-
Biocompatibility: PEGs are well-known for their biocompatibility.
-
Tunable Length: PEG linkers are synthetically accessible in various lengths, allowing for systematic optimization of the linker length.
-
Flexibility: The flexible nature of PEG linkers can accommodate the formation of a productive ternary complex.
Q4: Are there any potential disadvantages to using long PEG linkers like PEG36?
While long PEG linkers can be beneficial, especially for targets that favor longer linkers, there are potential downsides:
-
Reduced Metabolic Stability: The ether linkages in PEG chains can be susceptible to metabolic degradation in vivo.
-
Increased Flexibility: Excessive flexibility can be detrimental, potentially leading to a less stable ternary complex.
-
"Hook Effect": While not exclusive to long linkers, the "hook effect" can be a concern. At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, leading to a bell-shaped dose-response curve.
Q5: How do I choose the appropriate linker length for my PROTAC?
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. A common strategy is to synthesize a library of PROTACs with varying linker lengths and evaluate their degradation efficiency. Computational and structural modeling can also aid in predicting optimal linker lengths.
Troubleshooting Guides
Problem 1: My PROTAC with a PEG36 linker shows good binding to both the target protein and the E3 ligase individually, but I don't see significant target degradation.
This is a common challenge in PROTAC development. Here are some potential causes and troubleshooting steps:
-
Suboptimal Ternary Complex Formation: Even with good binary affinities, the linker may not be the correct length or conformation to facilitate a stable and productive ternary complex.
-
Solution: Synthesize and test PROTACs with different linker lengths (both shorter and longer than PEG36). Even small changes can have a significant impact.
-
Solution: Directly assess ternary complex formation using biophysical techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.
-
Solution: Perform a cellular permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay, to determine if your PROTAC is reaching its intracellular target.
-
Solution: If permeability is low, consider modifying the linker to include more lipophilic moieties or explore formulation strategies.
-
-
"Hook Effect": At the concentrations you are testing, you may be observing the "hook effect."
-
Solution: Perform a wide dose-response experiment, testing your PROTAC over a broad range of concentrations (e.g., from picomolar to micromolar) to see if a bell-shaped curve is observed.
-
Problem 2: I am observing a "hook effect" with my PEG36-linked PROTAC. How can I address this?
The "hook effect" is characterized by a decrease in target degradation at high PROTAC concentrations.
-
Confirmation: The first step is to confirm the hook effect with a wide dose-response experiment.
-
Biophysical Analysis: Use biophysical assays to directly observe the formation of binary versus ternary complexes at different concentrations.
-
Linker Optimization: A very long and flexible linker like PEG36 might be more prone to forming binary complexes at high concentrations. Consider synthesizing PROTACs with shorter or more rigid linkers to disfavor the formation of non-productive binary complexes.
Problem 3: My PEG36-linked PROTAC has poor solubility.
Poor solubility is a common issue for PROTACs due to their high molecular weight.
-
Linker Modification: While PEG linkers generally improve solubility, the overall properties of the molecule are determined by the combination of the warhead, linker, and E3 ligase ligand. You can try to introduce more polar functional groups into other parts of the molecule if possible.
-
Formulation Strategies: Explore different formulation strategies, such as using co-solvents or encapsulating the PROTAC in nanoparticles, to improve its solubility for in vitro and in vivo studies.
Quantitative Data Summary
The optimal linker length is highly system-dependent. The following table summarizes illustrative data from the literature, demonstrating the impact of linker length on PROTAC performance.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Less Potent | - | |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | More Potent | - | |
| TANK-Binding Kinase 1 (TBK1) | - | Alkyl/Ether | < 12 | No Degradation | - | |
| TANK-Binding Kinase 1 (TBK1) | - | Alkyl/Ether | 21 | 3 nM | 96% | |
| TANK-Binding Kinase 1 (TBK1) | - | Alkyl/Ether | 29 | 292 nM | 76% | |
| H-PGDS | Pomalidomide | PEG | PEG5 to PEG0 | Enhanced Activity | - |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.
-
Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Filter Membrane: Pipette a phospholipid solution onto the filter of each well in the donor plate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4).
-
Start Assay: Add the donor solution to each well of the coated donor plate.
-
Incubate: Place the donor plate into the acceptor plate and incubate.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Calculate the effective permeability (Pe) value.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Optimization.
Caption: Troubleshooting Flowchart for Inactive PROTACs.
References
Validation & Comparative
A Comparative Guide to Amino-PEG36-alcohol and Other PEG Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, Polyethylene Glycol (PEG) linkers have become indispensable tools for optimizing the physicochemical and pharmacological properties of bioconjugates. This guide provides an objective comparison of Amino-PEG36-alcohol with other commonly used PEG linkers, supported by experimental data to inform rational drug design and development.
This compound is a discrete PEG (dPEG®) linker characterized by a precise chain of 36 ethylene glycol units, terminating in a primary amine (-NH₂) at one end and a hydroxyl (-OH) group at the other.[1][2][3] This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.[] The extensive PEG chain imparts significant hydrophilicity to the resulting conjugate, a crucial attribute for overcoming the challenges associated with hydrophobic payloads and improving the overall performance of the therapeutic agent.[5]
Comparative Analysis of PEG Linker Properties
The performance of a PEG linker is dictated by several key characteristics, including its length, functional groups, and architecture. These properties collectively influence the solubility, stability, pharmacokinetics, and efficacy of the final bioconjugate.
Physicochemical Properties
The length of the PEG chain is directly correlated with the hydrophilicity and hydrodynamic radius of the conjugate. Longer PEG chains, such as that of this compound, create a substantial hydration shell, which can effectively mask the hydrophobicity of conjugated molecules, thereby reducing aggregation and improving solubility in aqueous environments.
| Property | This compound | Short-Chain PEG Linkers (e.g., PEG4, PEG8) | Branched PEG Linkers |
| Structure | Linear, monodisperse | Linear, monodisperse | Non-linear, multi-arm |
| PEG Units | 36 | 4, 8 | Varies |
| Molecular Weight | ~1603 Da | Lower (e.g., ~200-400 Da) | Higher |
| Hydrophilicity | High | Moderate | Very High |
| Spacer Arm Length | Long (~13 nm) | Short (~1.5 - 3 nm) | Varies, can be compact or extended |
| Functional Groups | Amine, Hydroxyl | Various (e.g., Amine, Acid, NHS ester, Maleimide) | Multiple reactive sites |
Impact on Antibody-Drug Conjugate (ADC) Performance
In the context of ADCs, the linker plays a pivotal role in bridging the antibody and the cytotoxic payload. The choice of linker can significantly impact the Drug-to-Antibody Ratio (DAR), stability, and in vivo performance of the ADC. Longer PEG linkers, like this compound, have been shown to improve the pharmacokinetic profile of ADCs, leading to extended circulation half-life and increased tumor accumulation. However, there can be a trade-off with in vitro potency, as a very long linker might sterically hinder the interaction of the payload with its target once released inside the cell.
| Performance Metric | Effect of Long-Chain Linear PEGs (e.g., PEG24, PEG36) | Effect of Short-Chain Linear PEGs (e.g., PEG4, PEG8) |
| Solubility & Stability | Significantly improves solubility and reduces aggregation, especially for hydrophobic payloads. | Moderate improvement in solubility. |
| Pharmacokinetics (PK) | Generally leads to longer plasma half-life and reduced clearance. | Modest impact on PK profile. |
| In Vivo Efficacy | Often enhances anti-tumor activity due to improved PK and tumor accumulation. | Efficacy is payload and target-dependent. |
| In Vitro Potency | May slightly decrease potency compared to shorter linkers due to steric hindrance. | Generally maintains high potency. |
Note: The data presented is a synthesis from multiple studies comparing various PEG linker lengths in different ADC constructs. Direct head-to-head experimental data for this compound against all other linker types is not available in the public domain. The trends observed for long-chain PEGs are expected to be representative of this compound's performance.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates utilizing this compound. The following protocols provide a general framework for the activation of the hydroxyl group and conjugation via the amine group.
Protocol 1: Activation of the Hydroxyl Group of this compound
The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules. Therefore, it must first be activated. One common method is tosylation, which converts the hydroxyl group into a good leaving group, making it susceptible to nucleophilic attack.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Tosyl chloride (TsCl)
-
Diethyl ether
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2-3 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of tosyl chloride (1.5-2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitated Amino-PEG36-tosylate by filtration and dry under vacuum.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to the Amine Group of this compound
The primary amine group of this compound can be readily conjugated to a carboxylic acid-containing molecule, such as a payload or a targeting ligand, using carbodiimide chemistry to form a stable amide bond.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, for pre-activation)
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.1 equivalents, if used) in anhydrous DMF.
-
Add EDC (1.1 equivalents) or DCC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS-activated ester.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the solution of the activated carboxylic acid to the this compound solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Upon completion, the reaction mixture can be purified by preparative HPLC or other suitable chromatographic techniques to isolate the desired conjugate.
Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the underlying principles and experimental processes.
Caption: A generalized workflow for bioconjugation using a heterobifunctional PEG linker.
Caption: The relationship between PEG linker length and key ADC performance attributes.
References
The Long and Short of It: A Comparative Guide to Amino-PEG32-alcohol and Shorter PEG Chain Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates, influencing everything from solubility and stability to pharmacokinetic profiles and therapeutic efficacy. This guide provides an objective comparison of Amino-PEG32-alcohol against its shorter PEG chain counterparts, supported by a summary of experimental data and detailed methodologies for key experiments.
The fundamental structure of an Amino-PEG-alcohol linker consists of a hydrophilic PEG chain of varying length, flanked by a reactive amino group at one end and a hydroxyl group at the other. This bifunctional nature allows for the covalent attachment of these linkers to biomolecules, such as antibodies or peptides, and to a second molecule of interest, like a small molecule drug. The length of the PEG chain is a key determinant of the physicochemical and biological properties of the resulting bioconjugate.[1]
Comparative Analysis of PEG Linker Length
The choice between a long-chain PEG like Amino-PEG32-alcohol and shorter chain alternatives represents a trade-off between several key performance parameters. Longer PEG chains generally increase the hydrodynamic radius of the conjugate, which can prolong its circulation half-life and reduce immunogenicity.[1] Conversely, shorter PEG chains may be preferred in situations where minimizing steric hindrance is crucial to maintain the biological activity of the conjugated molecule.[1]
Physicochemical Properties
The inclusion of a hydrophilic PEG linker can mitigate the aggregation propensity of hydrophobic drug payloads, a common challenge in the development of antibody-drug conjugates (ADCs).[1] Longer PEG chains can be more effective in this regard.
| Property | Short PEG Chains (e.g., PEG4, PEG8) | Medium PEG Chains (e.g., PEG12, PEG24) | Long PEG Chains (e.g., Amino-PEG32-alcohol) |
| Solubility Enhancement | Moderate | Good | Excellent |
| Steric Hindrance | Low | Moderate | High |
| Hydrodynamic Radius | Small Increase | Moderate Increase | Significant Increase |
| Aggregation Prevention | Moderate | Good | Excellent |
Pharmacokinetic and In Vivo Efficacy
The length of the PEG linker has a profound impact on the pharmacokinetic profile and in vivo efficacy of bioconjugates. Studies have shown that increasing PEG chain length in ADCs can lead to increased plasma and tumor exposures.[2]
| Parameter | Short PEG Chains (e.g., PEG2, PEG4) | Medium PEG Chains (e.g., PEG8, PEG12, PEG24) | Long PEG Chains (e.g., Amino-PEG32-alcohol) |
| Plasma Half-Life | Shorter | Longer | Longest |
| Renal Clearance | Faster | Slower | Slowest |
| Tumor Accumulation | Lower | Higher | Potentially Higher |
| In Vivo Efficacy | May be limited by clearance | Generally Improved | Can be optimal, but may be reduced by steric hindrance |
Note: The optimal PEG length is often context-dependent and needs to be empirically determined for each specific bioconjugate.
Experimental Protocols
To evaluate the impact of PEG linker length, a series of standardized experiments are typically performed. Below are detailed methodologies for key assays.
Protein Conjugation with Amino-PEG-alcohol
Objective: To covalently attach Amino-PEG-alcohol linkers of varying lengths to a target protein (e.g., a monoclonal antibody).
Materials:
-
Target protein (e.g., mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Amino-PEG-alcohol (e.g., Amino-PEG4-alcohol, Amino-PEG32-alcohol)
-
A bifunctional crosslinker reactive with both the amino group of the PEG and a functional group on the protein (e.g., a carboxyl group activated with EDC/NHS)
-
Reaction buffer (e.g., MES buffer for EDC/NHS chemistry)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Activation (if necessary): If conjugating to a carboxyl group on the protein, activate it using a 10-fold molar excess of EDC and NHS in MES buffer for 15 minutes at room temperature.
-
PEGylation Reaction: Add the Amino-PEG-alcohol linker to the activated protein solution at a desired molar ratio (e.g., 5:1, 10:1 linker-to-protein). Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Quenching: Add a quenching reagent, such as hydroxylamine, to stop the reaction.
-
Purification: Remove unreacted PEG linker and other reagents by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm PEGylation and by a method such as HIC-HPLC to determine the drug-to-antibody ratio (DAR) if a drug is subsequently conjugated.
In Vitro Cytotoxicity Assay
Objective: To assess the biological activity of an antibody-drug conjugate (ADC) with different PEG linker lengths.
Materials:
-
Target cancer cell line
-
ADCs with varying PEG linker lengths
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the target cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers in cell culture medium. Add the diluted ADCs to the cells.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each ADC.
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of an ADC with different PEG linker lengths.
Materials:
-
Healthy mice or rats
-
ADCs with varying PEG linker lengths
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
ELISA kit for quantifying the ADC in plasma
Protocol:
-
Administration: Administer the ADCs with varying PEG linker lengths intravenously to the animals at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr) post-injection.
-
Plasma Isolation: Process the blood samples to isolate the plasma.
-
Quantification: Determine the concentration of the ADC in the plasma samples using an ELISA that detects the antibody portion of the conjugate.
-
Data Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Visualizing the Workflow
The development and evaluation of an antibody-drug conjugate with different PEG linkers follows a structured workflow.
Caption: Workflow for the development and evaluation of ADCs with varying PEG linker lengths.
Signaling Pathway Consideration
While the PEG linker itself does not directly participate in a signaling pathway, its properties influence the ability of the ADC to reach its target and for the payload to be released and exert its effect. For an ADC targeting a receptor tyrosine kinase (RTK) on a cancer cell, for example, the overall process from administration to cell death is a multi-step journey where the linker plays a crucial role in the delivery phase.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
References
A Comparative Guide to the Validation of Amino-PEG36-alcohol Conjugate Activity
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and targeted drug delivery systems. The Amino-PEG36-alcohol linker is a heterobifunctional molecule featuring a terminal primary amine and a hydroxyl group, connected by a 36-unit polyethylene glycol (PEG) spacer. This guide provides a comprehensive comparison of this compound with alternative linker strategies, focusing on the validation of conjugate activity through experimental data and detailed protocols.
The primary amine of this compound allows for covalent attachment to biomolecules through reactions with carboxylic acids, activated esters (e.g., NHS esters), or aldehydes and ketones via reductive amination. The long, hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate, can reduce immunogenicity, and improves pharmacokinetic profiles by increasing the hydrodynamic volume. The terminal hydroxyl group offers a site for further modification or can remain to contribute to the overall hydrophilicity of the conjugate.
Performance Comparison: Amine-Reactive vs. Thiol-Reactive PEG Linkers
The primary alternatives to amine-reactive linkers like this compound are thiol-reactive linkers, such as those containing maleimide or vinyl sulfone groups. These linkers target the sulfhydryl groups of cysteine residues. The choice between these conjugation strategies has a significant impact on the characteristics and performance of the final bioconjugate.
While site-specific conjugation to engineered cysteines can produce more homogeneous conjugates, recent studies have shown that the traditionally utilized random conjugation to lysine residues can be equally or even more effective depending on the specific antibody, payload, and linker combination.[1][2][3][4] The therapeutic window and overall efficacy of an ADC are influenced by a complex interplay of these factors.[2]
| Feature | Amine-Reactive Linkers (e.g., this compound) | Thiol-Reactive Linkers (e.g., Maleimide-PEG) |
| Target Residue | Lysine (ε-amino group) | Cysteine (sulfhydryl group) |
| Homogeneity | Heterogeneous mixture of species with varying drug-to-antibody ratios (DAR) and conjugation sites. | Can be highly homogeneous if engineered cysteines are used for site-specific conjugation. |
| Conjugation Process | Generally simpler, as it targets naturally abundant lysine residues. | May require antibody engineering to introduce free cysteine residues. |
| Stability | Forms stable amide bonds. | Thioether bonds formed with maleimides can be susceptible to retro-Michael addition, leading to drug deconjugation. More stable maleimide derivatives have been developed to address this. |
| Thermostability | Generally has a lesser impact on the thermal stability of the antibody compared to thiol-based conjugation. | Can lead to a more significant decrease in the thermal stability of the antibody, particularly with higher drug loading. |
| In Vivo Efficacy | Can demonstrate superior efficacy in some cases, even with a heterogeneous profile. | Often presumed to be superior due to homogeneity, but this is not universally the case. |
| Pharmacokinetics | The PEG component significantly improves PK profiles. | The PEG component significantly improves PK profiles. |
Experimental Data Summary
The following tables summarize key findings from comparative studies of different linker chemistries.
Table 1: In Vitro Cytotoxicity of Lysine- vs. Cysteine-Conjugated ADCs
| ADC Conjugate | Target Cells | IC50 (ng/mL) | Reference |
| Lysine-conjugated maytansinoid ADC | KB (cervical cancer) | 0.3 | |
| Cysteine-conjugated maytansinoid ADC | KB (cervical cancer) | 0.3 |
This data illustrates that in this specific case, both conjugation methods resulted in ADCs with similar in vitro potency.
Table 2: In Vivo Efficacy of Lysine- vs. Cysteine-Conjugated ADCs in a Xenograft Model
| ADC Conjugate | Dose (mg/kg payload) | Tumor Growth Inhibition | Reference |
| Lysine-conjugated maytansinoid ADC | 0.1 | More pronounced tumor regression | |
| Cysteine-conjugated maytansinoid ADC | 0.1 | Less pronounced tumor regression |
This study highlights that the lysine-conjugated ADC showed greater in vivo efficacy at the same payload dose.
Table 3: Impact of Conjugation Chemistry on Antibody Thermostability (Change in Tm)
| Antibody-Conjugate | Change in Tm1 (°C) | Change in Tm2 (°C) | Reference |
| Amine-coupled ADC | -0.5 to -1.5 | -0.2 to -0.8 | |
| Thiol-coupled ADC | -1.0 to -2.5 | -0.5 to -1.5 |
This data indicates that amine-based conjugation had a smaller destabilizing effect on the antibody structure compared to thiol-based conjugation.
Experimental Protocols
Detailed methodologies are essential for the accurate validation of this compound conjugate activity.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
Objective: To covalently attach the this compound linker to a monoclonal antibody (mAb) via its lysine residues, followed by conjugation of a payload. This protocol assumes a two-step process where the linker is first attached to the payload.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.
-
Payload with an NHS ester reactive group.
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
PBS, pH 7.4.
-
PD-10 desalting columns.
Procedure:
-
Payload-Linker Conjugation:
-
Dissolve the NHS-ester functionalized payload and a 1.2-fold molar excess of this compound in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 4 hours.
-
The resulting payload-PEG-amine conjugate can be used in the next step without further purification.
-
-
Antibody-Payload-Linker Conjugation:
-
Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add a 5- to 10-fold molar excess of the payload-PEG-amine solution to the mAb solution. The final concentration of DMSO should be less than 10% (v/v).
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
Purify the resulting ADC using a PD-10 desalting column equilibrated with PBS, pH 7.4, to remove unconjugated payload-linker.
-
Concentrate the purified ADC using an appropriate centrifugal filter device.
-
Determine the protein concentration using a BCA assay and the drug-to-antibody ratio (DAR) by UV-Vis spectroscopy.
-
Protocol 2: Characterization by HPLC
Objective: To assess the purity, aggregation, and drug-to-antibody ratio (DAR) of the ADC.
Materials:
-
SEC-HPLC column (e.g., Zenix SEC-300, 3 µm, 300 Å, 7.8 x 300 mm).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
HPLC system with a UV detector.
Procedure:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column at ambient temperature.
-
Inject 20 µL of the ADC sample at a concentration of 1-2 mg/mL.
-
Monitor the elution profile at 280 nm.
-
The percentage of monomer, aggregate, and fragment is determined by integrating the peak areas.
Materials:
-
HIC-HPLC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) isopropanol.
-
HPLC system with a UV detector.
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% A to 100% B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Peaks corresponding to different DAR species will be resolved. The average DAR is calculated based on the relative area of each peak.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC).
-
Control cell line (antigen-negative).
-
Cell culture medium and supplements.
-
96-well plates.
-
ADC and unconjugated antibody.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted conjugates. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Plot the cell viability against the ADC concentration and determine the IC50 value.
Protocol 4: Competitive ELISA for Quantifying PEGylated Protein
Objective: To quantify the concentration of the PEGylated antibody in a sample.
Materials:
-
High-binding 96-well plate.
-
Anti-PEG monoclonal antibody.
-
PEGylated antibody standard of known concentration.
-
Biotinylated PEG.
-
Streptavidin-HRP.
-
TMB substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Wash buffer (PBS with 0.05% Tween-20).
-
Assay buffer (PBS with 1% BSA).
Procedure:
-
Coat the wells of the 96-well plate with the anti-PEG antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with assay buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the PEGylated antibody samples and standards to the wells, followed immediately by a fixed concentration of biotinylated PEG.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
Wash the plate three times.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution to stop the reaction.
-
Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of the PEGylated antibody in the sample.
Visualizations
Caption: Experimental workflow for ADC creation and validation.
Caption: Comparison of amine- and thiol-reactive linkers.
References
- 1. researchgate.net [researchgate.net]
- 2. A Case Study Comparing Heterogeneous Lysine- and Site-Specific Cysteine-Conjugated Maytansinoid Antibody-Drug Conjugates (ADCs) Illustrates the Benefits of Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. a-case-study-comparing-heterogeneous-lysine-and-site-specific-cysteine-conjugated-maytansinoid-antibody-drug-conjugates-adcs-illustrates-the-benefits-of-lysine-conjugation - Ask this paper | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
Beyond PEG: A Comparative Guide to Bioconjugation Linker Alternatives
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that significantly impacts the efficacy, stability, and safety of therapeutic molecules. While Poly(ethylene glycol) (PEG) has long been the industry standard, concerns regarding its immunogenicity and lack of biodegradability have driven the development of innovative alternatives. This guide provides an objective comparison of promising alternatives to Amino-PEG36-alcohol and other PEG linkers, supported by experimental data, to inform the selection of the optimal linker for your bioconjugation needs.
The limitations of PEG linkers are becoming increasingly apparent. A significant portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions.[1][2][3][4] Furthermore, the non-biodegradable nature of PEG raises concerns about potential long-term tissue accumulation.[1] These drawbacks have necessitated a search for alternative linkers that offer the benefits of PEG, such as increased solubility and stability, without its associated liabilities.
Emerging Alternatives to PEG Linkers
Several classes of alternative linkers have emerged, each with distinct advantages in biocompatibility, biodegradability, and performance. This guide will focus on a selection of these promising alternatives.
Polymer-Based Alternatives
Polysarcosine (pSar) : A non-ionic, hydrophilic polypeptoid, pSar has shown considerable promise as a PEG alternative. It is biodegradable and has demonstrated a reduced immunogenic profile compared to PEG.
Poly(2-oxazolines) (POx) : This class of polymers offers tunable properties and has been investigated as a "stealth" material to reduce protein recognition and clearance.
Zwitterionic Polymers : These polymers possess both positive and negative charges, resulting in a net neutral charge, which can effectively resist non-specific protein adsorption. They are also typically biodegradable.
Other Novel Linkers
Recombinant Linkers : Produced in biological systems like yeast, these linkers offer the advantage of being monodisperse (uniform molecular weight) and biodegradable. They can be engineered to include specific functional groups for controlled bioconjugation.
Biodegradable Linkers : This broad category includes linkers with cleavable moieties that are designed to break down under specific physiological conditions, offering controlled release of the conjugated molecule.
Performance Comparison: PEG vs. Alternatives
The following table summarizes key quantitative data from a comparative study of PEG-Interferon (PEG-IFN) and Polysarcosine-Interferon (pSar-IFN). This data highlights the potential advantages of pSar as a bioconjugation linker.
| Performance Metric | PEG-IFN | pSar-IFN | Rationale | Reference(s) |
| In Vitro Activity (IC50) | Higher IC50 (less potent) | Lower IC50 (more potent) | pSar-IFN may have a more favorable interaction with the target receptor. | |
| In Vivo Tumor Accumulation | Lower | Higher | The "stealth" properties of pSar may lead to longer circulation and better tumor targeting. | |
| Immunogenicity (Anti-IFN Antibodies) | Higher levels of anti-IFN antibodies | Significantly lower levels of anti-IFN antibodies | pSar is inherently less immunogenic than PEG. | |
| Protease Stability | Comparable | Comparable | Both polymers provide a protective shield against enzymatic degradation. | |
| Circulation Half-Life | Comparable | Comparable | Both polymers increase the hydrodynamic radius, reducing renal clearance. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and reproduction of bioconjugation experiments. Below are representative protocols for key bioconjugation chemistries and characterization assays.
Protocol 1: Amine-Reactive Labeling via NHS Ester
This protocol describes the conjugation of a molecule containing an N-hydroxysuccinimide (NHS) ester to a primary amine on a protein.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS ester-functionalized linker/molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio should be determined empirically for each specific protein and linker.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the specific wavelength for the attached molecule.
Protocol 2: Thiol-Reactive Labeling via Maleimide
This protocol details the conjugation of a maleimide-functionalized molecule to a thiol group (e.g., from a cysteine residue) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in a degassed buffer, e.g., PBS, pH 7.0-7.5)
-
Maleimide-functionalized linker/molecule
-
Reducing agent (e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Purification supplies (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a degassed, thiol-free buffer.
-
Reduction of Disulfide Bonds (if necessary): If targeting internal cysteines, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce disulfide bonds.
-
Prepare Maleimide Stock Solution: Dissolve the maleimide compound in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate from unreacted reagents using size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling and confirm conjugate integrity.
Protocol 3: "Click" Chemistry Conjugation (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
This protocol outlines the conjugation of an azide-modified molecule to an alkyne-modified molecule.
Materials:
-
Alkyne-modified biomolecule
-
Azide-modified linker/molecule
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-biomolecule in reaction buffer.
-
Azide-molecule in a suitable solvent (e.g., DMSO).
-
CuSO₄ in water (e.g., 100 mM).
-
THPTA ligand in water (e.g., 200 mM).
-
Sodium ascorbate in water (freshly prepared, e.g., 100 mM).
-
-
Catalyst Premix: A few minutes before starting the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-biomolecule and the azide-molecule (typically a 4- to 10-fold molar excess of the azide).
-
Add the catalyst premix (e.g., 25 equivalents relative to the azide).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 40 equivalents relative to the azide).
-
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography to remove the catalyst and excess reagents.
Protocol 4: In Vitro Plasma Stability Assay
This assay assesses the stability of the bioconjugate in plasma by measuring the amount of intact conjugate over time.
Materials:
-
Bioconjugate
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the bioconjugate in plasma at a specific concentration (e.g., 1 µM) at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-conjugate mixture.
-
Reaction Termination: Stop the reaction by adding a protein precipitation agent (e.g., methanol or acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the intact bioconjugate.
-
Data Analysis: Calculate the percentage of the bioconjugate remaining at each time point relative to the 0-minute sample to determine the half-life.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate a general workflow for comparing bioconjugation linkers and the signaling pathway leading to the anti-PEG antibody response.
References
A Comparative Guide to PROTAC Linkers: Optimizing Design for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand to bind the target protein (the "warhead"), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is far more than a simple spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3][4] An optimized linker facilitates the formation of a stable and productive ternary complex—comprising the PROTAC, the target protein, and the E3 ligase—which is essential for efficient ubiquitination and subsequent degradation by the proteasome.
This guide provides a comparative analysis of common PROTAC linker types, supported by experimental data and detailed protocols for their evaluation, to aid in the rational design of next-generation protein degraders.
Comparative Analysis of Common Linker Types
The choice of linker chemistry profoundly impacts a PROTAC's physicochemical properties and biological activity. The most common linker motifs are flexible chains, such as polyethylene glycol (PEG) and alkyl chains, and more rigid structures incorporating cyclic or unsaturated moieties.
-
Flexible Linkers (PEG and Alkyl Chains): These are the most widely used linkers due to their synthetic accessibility and the ease with which their length can be modified.
-
PEG Linkers: Composed of repeating ethylene glycol units, these linkers are hydrophilic, which can improve the solubility and cell permeability of the PROTAC. However, they can be metabolically less stable and, if too flexible, may lead to entropic penalties that hinder ternary complex formation. Approximately 54-55% of reported PROTACs utilize PEG or alkyl/ether linkers.
-
Alkyl Linkers: These simple hydrocarbon chains offer high conformational flexibility and are synthetically straightforward. Their hydrophobicity can be a drawback, potentially reducing solubility, but it can also enhance membrane permeability.
-
-
Rigid Linkers: These linkers incorporate structures like piperazine/piperidine rings, aromatic systems, or alkynes to introduce conformational constraints.
-
Advantages: Rigidity can pre-organize the PROTAC into a bioactive conformation, enhancing the stability of the ternary complex and leading to more potent degradation. Rigid linkers can also improve metabolic stability and other pharmacokinetic properties.
-
Disadvantages: The lack of flexibility can prevent the formation of a productive ternary complex if the geometry is not optimal. Their synthesis can also be more challenging.
-
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables summarize experimental data illustrating the impact of linker selection on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) Data synthesized from studies on PROTACs with varying linker lengths targeting TBK1.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No Degradation | N/A | |
| Alkyl/Ether | 12 | Submicromolar | > 90% | |
| Alkyl/Ether | 21 | 3 | 96% | |
| Alkyl/Ether | 29 | 292 | 76% |
Table 2: General Comparison of Linker Composition Effects This table provides a generalized comparison based on trends observed across multiple studies.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG | Hydrophilic, flexible | Good water solubility, enhances cell permeability, biocompatible | Can be metabolically unstable, potential entropic penalty |
| Alkyl | Hydrophobic, flexible | Synthetically accessible, chemically stable | May limit aqueous solubility, potential for non-specific binding |
| Rigid | Conformationally constrained | Can pre-organize bioactive conformation, may enhance ternary complex stability, can improve pharmacokinetics | Suboptimal geometry can hinder complex formation, more synthetically challenging |
Signaling Pathways and Experimental Workflows
Visualizing the PROTAC mechanism and the experimental process for its evaluation is crucial for understanding and optimizing degrader design.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Iterative workflow for PROTAC evaluation and optimization.
Experimental Protocols
Accurate and reproducible experimental data are essential for comparing PROTAC linkers. Below are detailed methodologies for key assays.
Western Blotting for Protein Degradation
This is the gold-standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Principle: This technique uses specific antibodies to detect and quantify the target protein and a loading control (e.g., GAPDH, β-actin) from cell lysates separated by size via gel electrophoresis.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Normalize protein concentrations across all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for a loading control protein.
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
NanoBRET™ Assay for Ternary Complex Formation
This is a proximity-based assay that monitors the formation of the ternary complex in real-time within living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a phenomenon where energy is transferred from a donor luciferase (e.g., NanoLuc®) to a fluorescent acceptor (e.g., HaloTag® ligand) when they are in close proximity (<10 nm). By fusing the donor to the target protein and the acceptor to the E3 ligase, PROTAC-induced complex formation brings them together, generating a BRET signal.
-
Methodology:
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to a NanoLuc® donor and an E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® acceptor. Alternatively, use CRISPR/Cas9-edited cells with an endogenous HiBiT tag on the target protein.
-
Labeling: Add the HaloTag® fluorescent ligand to the cell culture and incubate to label the acceptor protein.
-
Assay Setup: Seed the cells into a white, 96- or 384-well assay plate. Add the NanoLuc® substrate (e.g., furimazine) to the wells.
-
PROTAC Addition: Add the PROTAC compounds at various concentrations to the wells.
-
Signal Detection: Measure the luminescence signal at two wavelengths (one for the donor, one for the acceptor) using a plate reader equipped for BRET detection.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal. A bell-shaped curve is typically observed when plotting the BRET ratio against PROTAC concentration, which is characteristic of the "hook effect".
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a PROTAC directly binds to its intended target protein within the complex environment of an intact cell.
-
Principle: The binding of a ligand (like a PROTAC) to its target protein typically increases the protein's thermal stability. CETSA measures this change in stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of protein that remains soluble.
-
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC compound or a vehicle control for a specified duration.
-
Thermal Challenge: Aliquot the cell suspension into different tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles) to release the intracellular proteins.
-
Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, unfolded protein (pellet).
-
Quantification: Collect the supernatant and quantify the amount of soluble target protein using a method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
Conclusion
The linker is a pivotal component in PROTAC design, critically influencing the molecule's ability to induce protein degradation effectively. While flexible linkers like PEG and alkyl chains offer synthetic convenience, there is a clear trend towards developing more sophisticated, rigid linkers to enhance potency, selectivity, and pharmacokinetic properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pairing, making empirical testing essential. A systematic evaluation using a combination of biophysical, biochemical, and cellular assays—assessing target engagement, ternary complex formation, and ultimately, protein degradation—is paramount for the rational design and optimization of clinically successful PROTACs.
References
Unveiling the Impact of PEGylation on Protein Bioactivity: A Comparative Guide to Amino-PEG36-alcohol
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins with polyethylene glycol (PEG) is a cornerstone strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the biological activity of proteins after PEGylation, with a focus on the use of Amino-PEG36-alcohol. We delve into supporting experimental data, detailed methodologies, and visual representations of key biological processes to empower informed decisions in your research and development endeavors.
The covalent attachment of PEG chains, a process known as PEGylation, can significantly extend the circulating half-life of a protein, reduce its immunogenicity, and improve its stability.[1][2] However, the choice of PEGylating agent and the site of attachment are critical factors that can influence the ultimate biological activity of the modified protein.[3][4] this compound is a specific type of PEG linker that offers a terminal amino group for conjugation to proteins, typically at lysine residues or the N-terminus.[5] This guide will explore the functional consequences of using such a linker compared to other PEGylation strategies.
Comparative Analysis of Biological Activity
The impact of PEGylation on a protein's biological activity is a crucial consideration. While PEGylation is designed to improve a protein's therapeutic profile, it can sometimes lead to a decrease in its in vitro bioactivity due to steric hindrance at the site of action. The extent of this activity loss is dependent on several factors, including the size and structure of the PEG molecule, the specific site of PEGylation, and the nature of the protein itself.
To illustrate the comparative effects of different PEGylation strategies, we will examine data from studies on two well-characterized therapeutic proteins: Granulocyte Colony-Stimulating Factor (G-CSF) and Tumor Necrosis Factor-alpha (TNF-α). While direct comparative data for this compound is limited in publicly available literature, we can infer its potential performance by analyzing data from studies using similar amine-reactive PEG linkers.
Granulocyte Colony-Stimulating Factor (G-CSF)
G-CSF is a cytokine that stimulates the production of neutrophils. Its PEGylated form, pegfilgrastim, has a significantly longer half-life than the native protein, allowing for less frequent administration. The biological activity of G-CSF and its PEGylated variants is often assessed by their ability to stimulate the proliferation of a myeloid leukemia cell line, TF-1.
| G-CSF Formulation | PEG Linker Type | In Vitro Bioactivity (% of unmodified G-CSF) | In Vivo Half-life (hours) | Reference |
| Filgrastim (unmodified) | N/A | 100% | 3.5 - 3.8 | |
| Pegfilgrastim | 20 kDa N-terminal amine-reactive PEG | Retains full biological activity | 42 | |
| Maxy-G34 | N-terminal amine-reactive PEG | Potent stimulation of neutrophil production | Data not specified, but longer than pegfilgrastim | |
| Tripegfilgrastim | N-terminal amine-reactive PEG | Effective in reducing neutropenia | > 40 |
Note: The specific linker chemistry for commercially available PEGylated G-CSF is often proprietary. The data presented here is based on publicly available information and comparative studies of different long-acting G-CSF formulations.
Tumor Necrosis Factor-alpha (TNF-α)
TNF-α is a pro-inflammatory cytokine, and blocking its activity is a key therapeutic strategy for autoimmune diseases. PEGylation of anti-TNF-α agents can enhance their therapeutic efficacy. The bioactivity of TNF-α antagonists can be measured by their ability to neutralize TNF-α-induced cytotoxicity in a cell-based assay, often using the L929 cell line.
| Anti-TNF-α Formulation | PEG Linker Type | In Vitro Bioactivity (% of unmodified) | Antitumor Potency | Reference |
| Wild-type TNF-α | N/A | 100% | Baseline | |
| Randomly mono-PEGylated wild-type TNF-α | Amine-reactive PEG | Lower than site-specific PEGylation | Lower than site-specific PEGylation | |
| Site-specifically mono-PEGylated lysine-deficient TNF-α | N-terminal amine-reactive PEG | Higher than randomly PEGylated | Greater than randomly PEGylated |
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, detailed experimental protocols for key assays are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for PEGylated Proteins
ELISA is a widely used method to quantify the concentration of PEGylated proteins in various samples.
Principle: A competitive ELISA format is often employed. A known amount of biotinylated PEGylated protein and the sample containing the unknown amount of PEGylated protein compete for binding to a limited amount of anti-PEG antibody coated on a microplate. The amount of bound biotinylated protein is then detected using a streptavidin-enzyme conjugate and a suitable substrate. The signal is inversely proportional to the concentration of PEGylated protein in the sample.
Protocol:
-
Coating: Coat a 96-well microplate with an anti-PEG monoclonal antibody.
-
Blocking: Block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Sample and Competitor Addition: Add standards of known PEGylated protein concentration and the unknown samples to the wells. Immediately add a fixed concentration of biotinylated PEGylated protein to all wells (except blanks).
-
Incubation: Incubate the plate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubation and Washing: Incubate the plate and then wash to remove unbound enzyme conjugate.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
-
Color Development and Stopping: Allow the color to develop in the dark, then stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Construct a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of the unknown samples from the standard curve.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a powerful, label-free technique used to measure the binding kinetics and affinity of a PEGylated protein to its receptor in real-time.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte (e.g., a PEGylated protein) flows over and binds to a ligand (e.g., its receptor) that is immobilized on the chip surface. The binding event causes an increase in mass on the sensor surface, which is detected as a change in the resonance angle of the reflected light.
Protocol:
-
Ligand Immobilization: Covalently immobilize the receptor protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
System Priming: Prime the SPR instrument with an appropriate running buffer (e.g., HBS-EP+).
-
Analyte Injection: Inject a series of concentrations of the PEGylated protein (analyte) over the immobilized receptor surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the association (binding) and dissociation (unbinding) phases in real-time by recording the SPR signal (response units, RU).
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer).
-
Data Analysis: Fit the sensorgram data (RU versus time) to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cell-Based Proliferation Assay for G-CSF Activity
This assay measures the ability of G-CSF and its PEGylated forms to stimulate the proliferation of the G-CSF-dependent TF-1 cell line.
Protocol:
-
Cell Culture: Culture TF-1 cells in RPMI-1640 medium supplemented with fetal bovine serum and a low concentration of GM-CSF to maintain viability.
-
Cell Seeding: Wash the cells to remove residual growth factors and seed them into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Sample Addition: Add serial dilutions of the unmodified G-CSF (as a standard) and the PEGylated G-CSF samples to the wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Measurement: Assess cell proliferation using a suitable method, such as the MTT assay. Add MTT solution to each well and incubate for a further 4 hours. The viable cells will reduce the MTT to a purple formazan product.
-
Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol) and measure the absorbance at 570 nm.
-
Data Analysis: Plot the absorbance versus the concentration of the G-CSF formulations and determine the EC₅₀ (the concentration that induces 50% of the maximal response) for each sample.
Cell-Based Cytotoxicity Assay for TNF-α Activity
This assay determines the bioactivity of anti-TNF-α molecules by measuring their ability to neutralize the cytotoxic effect of TNF-α on L929 mouse fibrosarcoma cells.
Protocol:
-
Cell Seeding: Seed L929 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Sample and TNF-α Addition: Pre-incubate serial dilutions of the anti-TNF-α samples (unmodified and PEGylated) with a fixed, sub-lethal concentration of TNF-α in the presence of a sensitizing agent like actinomycin D.
-
Addition to Cells: Add the pre-incubated mixtures to the L929 cells.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment: Measure cell viability using a method such as the MTT assay, as described in the G-CSF proliferation assay.
-
Data Analysis: Plot the cell viability versus the concentration of the anti-TNF-α samples. The bioactivity is determined by the concentration of the anti-TNF-α agent required to neutralize the cytotoxic effect of TNF-α.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in protein therapeutics is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for evaluating PEGylated proteins.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Site-Specific PEGylation of Fibroblast Growth Factor 2 Facilitates Rational Selection of Conjugate Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Navigating the Spacer: A Comparative Guide to Amino-PEG-Alcohols in Research
For researchers, scientists, and drug development professionals, the choice of a linker molecule is critical in the design of bioconjugates, drug delivery systems, and functionalized surfaces. Amino-PEG-alcohols, with their bifunctional nature—a primary amine at one end and a hydroxyl group at the other, separated by a polyethylene glycol (PEG) chain—offer a versatile platform for covalent modification of biomolecules and materials. The length of the PEG spacer is a crucial parameter that significantly influences the physicochemical and biological properties of the resulting conjugate. This guide provides an objective comparison of different length amino-PEG-alcohols, supported by experimental data, to aid in the rational design of novel therapeutics and research tools.
Amino-PEG-alcohols are instrumental in a variety of applications due to their ability to bridge molecules and surfaces while imparting the beneficial properties of PEG, such as increased solubility and reduced immunogenicity.[1] The terminal amino group can be readily reacted with activated esters, such as N-hydroxysuccinimide (NHS) esters, or carboxylic acids, while the hydroxyl group can be used for further derivatization or attachment to surfaces.[2][3] This guide will delve into the impact of varying the number of PEG units on key performance parameters.
Impact of PEG Chain Length on Physicochemical and Biological Properties
The length of the PEG chain in an amino-PEG-alcohol linker has a profound effect on the properties of the final conjugate. Generally, a longer PEG chain increases the hydrodynamic radius, enhances solubility, and can improve stability.[4][5] However, it can also lead to decreased biological activity due to steric hindrance.
Physicochemical Properties
A key physical characteristic influenced by PEG length is the hydrodynamic radius of the resulting conjugate. An increased hydrodynamic radius can significantly impact the in vivo behavior of a molecule. Below is a summary of experimentally determined hydrodynamic radii for proteins conjugated with PEGs of different molecular weights.
| PEG Molecular Weight (kDa) | Protein | Hydrodynamic Radius (Rh) of Conjugate (nm) | Fold Increase in Rh vs. Unmodified Protein | Reference |
| 5 | Human Serum Albumin | 4.8 | 1.4 | |
| 10 | Human Serum Albumin | 6.2 | 1.8 | |
| 20 | Human Serum Albumin | 8.5 | 2.5 | |
| 5 | Interferon alpha 2b | 3.6 | 1.6 | |
| 10 | Interferon alpha 2b | 4.5 | 2.0 | |
| 20 | Interferon alpha 2b | 5.9 | 2.6 | |
| 30 | Interferon alpha 2b | 7.0 | 3.1 |
Disclaimer: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Longer PEG chains also contribute to increased stability of the conjugated protein by protecting it from proteolysis and reducing aggregation.
Biological Properties
The pharmacokinetic profile of a therapeutic protein or nanoparticle is critically dependent on its size and circulation time. PEGylation is a well-established strategy to extend the in-vivo half-life and reduce clearance. The following table summarizes the effect of PEG size on the pharmacokinetic parameters of various protein conjugates.
| PEG Molecular Weight (kDa) | Protein | Terminal Half-life (t½) of Conjugate (hours) | Clearance (mL/h/kg) of Conjugate | Reference |
| 5 | Interferon-α | 19.8 | 0.041 | |
| 12 | Interferon-α | 40.0 | 0.018 | |
| 4 (linear) | Affibody-MMAE conjugate | 0.82 | Not Reported | |
| 10 (linear) | Affibody-MMAE conjugate | 3.66 | Not Reported |
Disclaimer: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The following protocols provide a general framework for the use of amino-PEG-alcohols in bioconjugation.
Protocol 1: Conjugation of an NHS-Ester Activated Molecule to an Amino-PEG-Alcohol
This protocol describes the reaction of the primary amine of an amino-PEG-alcohol with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a drug, a fluorescent dye).
Materials and Reagents:
-
Amino-PEG-alcohol (e.g., Amino-PEG4-alcohol)
-
NHS-ester activated molecule
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, reversed-phase HPLC)
Procedure:
-
Dissolve the Amino-PEG-Alcohol: Dissolve the amino-PEG-alcohol in the reaction buffer to a final concentration of 10-20 mg/mL.
-
Dissolve the NHS-Ester Activated Molecule: Immediately before use, dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO to a high concentration (e.g., 10-50 mg/mL).
-
Reaction: Add a 1.5 to 5-fold molar excess of the dissolved NHS-ester activated molecule to the amino-PEG-alcohol solution. Vortex briefly to mix.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically.
-
Quenching: Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification: Purify the resulting conjugate using an appropriate chromatography method to remove unreacted starting materials and byproducts.
-
Characterization: Characterize the purified conjugate by methods such as mass spectrometry (to confirm the molecular weight) and NMR (to confirm the structure).
Protocol 2: Subsequent Functionalization of the Hydroxyl Group
The terminal hydroxyl group of the amino-PEG-alcohol conjugate can be further functionalized, for example, by activation with a sulfonyl chloride for reaction with a primary amine.
Materials and Reagents:
-
Purified amino-PEG-alcohol conjugate from Protocol 1
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other non-nucleophilic base
-
4-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)
-
Molecule with a primary amine for conjugation
-
Purification system (e.g., silica gel chromatography, HPLC)
Procedure:
-
Dissolve the Conjugate: Dissolve the purified and dried conjugate from Protocol 1 in anhydrous DCM.
-
Activation of the Hydroxyl Group: Cool the solution to 0°C in an ice bath. Add 1.5 equivalents of TEA, followed by the dropwise addition of 1.2 equivalents of TsCl or MsCl dissolved in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of the Activated Intermediate: Purify the tosylated or mesylated intermediate by silica gel chromatography.
-
Conjugation to an Amine: Dissolve the purified activated intermediate in an appropriate solvent (e.g., DMF). Add 1.2 to 2 equivalents of the amine-containing molecule and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Reaction: Heat the reaction mixture (e.g., to 60-80°C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method.
-
Characterization: Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Visualizing the Workflow and Impact
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Amino-PEG9-alcohol, 15332-95-3 | BroadPharm [broadpharm.com]
- 3. Amino-PEG2-alcohol, 0929-06-06 | BroadPharm [broadpharm.com]
- 4. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Long-Chain PEG Linkers in Preclinical Research: A Focus on Amino-PEG36-alcohol
For researchers, scientists, and drug development professionals, the choice of a linker molecule is critical in the design of bioconjugates such as antibody-drug conjugates (ADCs) and nanoparticle-based delivery systems. The linker's properties directly influence the stability, solubility, pharmacokinetics, and efficacy of the therapeutic agent. Among the various options, long-chain polyethylene glycol (PEG) linkers have gained significant attention for their ability to confer favorable physicochemical properties. This guide provides an objective comparison of long-chain PEG linkers, exemplified by Amino-PEG36-alcohol, with shorter PEG analogues and non-PEG alternatives, supported by preclinical experimental data.
This compound is a monodisperse PEG linker featuring 36 ethylene glycol units, an amino group, and a hydroxyl group.[1][] The hydrophilic PEG chain enhances solubility in aqueous solutions, a crucial factor when working with hydrophobic drugs or proteins that are prone to aggregation.[3][4] The terminal amino and hydroxyl groups provide versatile handles for conjugation to various functional groups on antibodies, drugs, or nanoparticles.[1]
Comparative Analysis of Linker Performance
The selection of a linker involves a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. Long-chain PEG linkers, such as those with a length similar to this compound, generally improve the in vivo performance of bioconjugates.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) and Nanoparticle Performance
| Parameter | Short-Chain PEG Linkers (e.g., PEG4, PEG8) | Long-Chain PEG Linkers (e.g., PEG24, PEG36) | Non-PEG Alternatives (e.g., Polysarcosine, Recombinant Linkers) |
| Solubility & Aggregation | Moderate improvement, may be insufficient for highly hydrophobic payloads. | Significant improvement, enabling higher drug-to-antibody ratios (DARs) without aggregation. | Generally high hydrophilicity, comparable to long-chain PEGs. |
| In Vitro Cytotoxicity | Generally higher potency compared to long-chain PEGs. | May exhibit a slight reduction in potency. | Variable, dependent on the specific linker and payload. |
| Pharmacokinetics (Half-life) | Modest increase in circulation time. | Substantial increase in circulation half-life, leading to greater drug exposure. | Can be designed for long circulation times, often with the benefit of being biodegradable. |
| In Vivo Efficacy | Efficacy may be limited by rapid clearance. | Enhanced tumor accumulation and improved therapeutic outcomes. | Promising in vivo efficacy with reduced immunogenicity concerns. |
| Immunogenicity | Lower risk compared to very high molecular weight PEGs. | Potential for inducing anti-PEG antibodies, which can lead to accelerated blood clearance. | Designed to be non-immunogenic and overcome PEG-related immunogenicity. |
Experimental Protocols
Detailed methodologies are essential for the rational design and evaluation of bioconjugates with different linkers. Below are representative protocols for key experiments.
Protocol 1: ADC Synthesis using an Amino-PEG-Alcohol Linker
This protocol describes a general workflow for conjugating a drug to an antibody using a heterobifunctional linker like Amino-PEG-alcohol.
-
Linker-Payload Synthesis: The hydroxyl group of Amino-PEG-alcohol is first activated or replaced with a group reactive towards the drug molecule. The drug is then covalently attached to the PEG linker.
-
Antibody Modification: The monoclonal antibody's interchain disulfide bonds are partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups.
-
Conjugation: The amine group of the drug-linker construct is modified to a maleimide group, which then reacts with the free sulfhydryls on the antibody to form a stable thioether bond.
-
Purification: The resulting ADC is purified from unreacted components using size-exclusion chromatography (SEC).
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical preclinical study to evaluate the anti-tumor efficacy of an ADC.
-
Cell Line and Animal Model: A human cancer cell line overexpressing the target antigen is selected. Female athymic nude mice are inoculated subcutaneously with the cancer cells.
-
Tumor Growth and Grouping: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Treatment Administration: The ADC, a non-binding control ADC, and a vehicle control are administered intravenously at a specified dose and schedule.
-
Data Collection: Tumor volume and body weight are measured twice weekly.
-
Endpoint: The study is terminated when tumors in the control group reach a specified volume, and tumor growth inhibition is calculated.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Generalized mechanism of action for an ADC.
References
Safety Operating Guide
Proper Disposal Procedures for Amino-PEG36-alcohol
The proper disposal of Amino-PEG36-alcohol is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this chemical.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles | Chemical-resistant |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Body Protection | Lab coat | Standard laboratory coat |
| Respiratory | Mask/Respirator | Recommended when handling powder or creating aerosols |
Spill Cleanup Procedures
In the event of a spill, immediate action should be taken to contain and clean the affected area.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large or in a confined space, evacuate unnecessary personnel.
-
Containment: For liquid spills, use an inert absorbent material such as sand or vermiculite to absorb the chemical.[1][3]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly after handling the spill.
Disposal Protocol
The recommended method for the disposal of this compound is through a licensed waste disposal company. This ensures compliance with local, state, and federal regulations.
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound.
Detailed Disposal Steps:
-
Waste Collection: Collect waste this compound, including any contaminated materials from spills, in a designated and compatible waste container. The original container can often be used if it is in good condition.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
-
Engage a Licensed Contractor: Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste. It is crucial to follow their specific instructions for packaging and transportation.
-
Regulatory Compliance: Ensure that all disposal activities are in accordance with national and regional regulations.
Important Considerations:
-
Do NOT dispose of this compound down the drain or in the regular trash. While polyethylene glycol (PEG) compounds are generally biodegradable, this functionalized PEG may have different environmental impacts and could interfere with wastewater treatment processes.
-
Do NOT mix with other waste streams unless explicitly permitted by the waste disposal company.
-
Maintain records of all disposed chemicals as required by your institution and local regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Amino-PEG36-alcohol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Amino-PEG36-alcohol, a monodisperse PEG linker vital in various research applications. Adherence to these protocols will minimize risks and ensure the integrity of your work.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in various laboratory settings. This guidance is based on the potential hazards associated with similar compounds and general laboratory safety best practices.
| Operation | Engineering Controls | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small quantities) | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves | Safety glasses with side shields | Laboratory coat | Generally not required if handled in a fume hood |
| Reactions and purifications (larger quantities or potential for splashing) | Chemical fume hood | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical splash goggles | Chemical-resistant apron over a laboratory coat | Recommended if there is a risk of aerosol generation |
| Transferring and handling solutions | Well-ventilated area or chemical fume hood | Nitrile or neoprene gloves | Safety glasses with side shields or chemical splash goggles | Laboratory coat | Not typically required, but assess risk |
| Cleaning spills | Chemical fume hood (if volatile solvents are used for cleanup) | Heavy-duty chemical-resistant gloves | Chemical splash goggles | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges may be necessary for large spills |
Operational Workflow for Safe Handling
Following a standardized workflow is critical to maintaining a safe laboratory environment when working with this compound. The diagram below illustrates the key steps from receiving the compound to its final disposal.
Step-by-Step Guidance for Safe Operations and Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] The recommended storage temperature is typically -20°C.
Handling and Use:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the most up-to-date safety information.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid material, use a ventilated balance enclosure or a chemical fume hood to prevent the dispersion of dust.
-
Preparing Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Conducting Reactions: Perform all reactions within a chemical fume hood. Ensure that all glassware is properly secured.
Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Do not dispose of this chemical down the drain or in the regular trash.
Selecting the Right PPE: A Decision-Making Guide
The level of PPE required can vary based on the scale of the experiment and the potential for exposure. The following diagram provides a logical framework for selecting the appropriate protective measures.
By implementing these safety protocols and utilizing the provided decision-making tools, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
